EPZ015666
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EPZ015666: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ015666 is a potent and selective, first-in-class small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a critical enzyme in cellular processes, PRMT5's overexpression and hyperactivity have been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, signal transduction, and DNA damage repair.
This compound is an orally bioavailable inhibitor that is peptide-substrate-competitive and S-adenosylmethionine (SAM)-uncompetitive.[3] This means it binds to the PRMT5 active site where the protein substrate would normally bind, preventing the transfer of a methyl group from SAM to the target arginine residue. This inhibition leads to a global reduction in sDMA levels on key cellular proteins, disrupting downstream oncogenic processes.[4]
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of this compound has been demonstrated across a range of cancer cell lines and in preclinical xenograft models.
In Vitro Activity: IC50 Values
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | Cell Proliferation | 96 - 904 | [5] |
| Granta-519 | Mantle Cell Lymphoma | Cell Proliferation | 96 - 904 | [5] |
| Maver-1 | Mantle Cell Lymphoma | Cell Proliferation | 96 - 904 | [5] |
| Mino | Mantle Cell Lymphoma | Cell Proliferation | 96 - 904 | [5] |
| Jeko-1 | Mantle Cell Lymphoma | Cell Proliferation | 96 - 904 | [5] |
| A2780 | Ovarian Cancer | Cell Proliferation | 233 | [6] |
| Various MCL cell lines | Mantle Cell Lymphoma | Cell Death | Nanomolar range | [1] |
| Biochemical Assay | - | Enzymatic Activity | 22 | [1] |
In Vivo Activity: Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference |
| Mantle Cell Lymphoma | Xenograft Mice | 25-200 mg/kg, oral | Dose-dependent tumor growth inhibition | [7] |
| HTLV-1 Transformed T-cells | Xenograft NSG Mice | 25 or 50 mg/kg | Reduced tumor burden and improved survival | [7][8] |
| Retinoblastoma | Xenograft Model | Not specified | Slowed retinoblastoma growth | [9] |
| Cervical Cancer | Nude Mice | 200 mg/kg, bid | Reduced tumor progression | [10] |
Key Signaling Pathways and Cellular Processes Affected
Inhibition of PRMT5 by this compound impacts several critical cellular pathways and processes that are frequently dysregulated in cancer.
Regulation of Gene Expression via Histone Methylation
PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) is generally associated with transcriptional repression. By inhibiting this activity, this compound can modulate the expression of key genes, including tumor suppressors.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EPZ015666: A Potent and Selective Chemical Probe for Interrogating PRMT5 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling therapeutic target.[2][3] EPZ015666 (also known as GSK3235025) is a potent, selective, and orally bioavailable small molecule inhibitor of PRMT5.[4][5][6] This molecule has been instrumental as a chemical probe to elucidate the biological functions of PRMT5 and to validate it as a druggable target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and its application in in vitro and in vivo models. Detailed experimental protocols and visualizations are provided to facilitate its use in laboratory settings.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across various assays and models.
Table 1: Biochemical Activity of this compound against PRMT5
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 22 nM | Biochemical assay with PRMT5/MEP50 complex | [4][5] |
| Ki | 5 nM | Cell-free assay | [6][7] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Proliferation IC50 | Comments | Reference |
| Z-138 | 96 - 904 nM | Inhibition of SmD3 methylation and cell death observed. | [6] |
| Granta-519 | 96 - 904 nM | Inhibition of SmD3 methylation and cell death observed. | [6] |
| Maver-1 | 96 - 904 nM | Inhibition of SmD3 methylation and cell death observed. | [6] |
| Mino | 96 - 904 nM | Inhibition of SmD3 methylation and cell death observed. | [6] |
| Jeko-1 | 96 - 904 nM | Inhibition of SmD3 methylation and cell death observed. | [6] |
Table 3: In Vivo Efficacy of this compound in MCL Xenograft Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| MCL Xenografts | 200 mg/kg, p.o., BID | Robust anti-tumor activity | [6] |
| Z-138 Xenograft | 200 mg/kg, p.o., BID | >93% Tumor Growth Inhibition (TGI) after 21 days | [2] |
| Maver-1 Xenograft | 200 mg/kg, p.o., BID | Significant tumor growth inhibition | [2] |
Table 4: Selectivity Profile of this compound
| Methyltransferase | Selectivity vs. PRMT5 (fold) | Assay Type | Reference |
| Other PMTs (Panel) | >20,000 | Biochemical assays | [6] |
| 20 other Protein Methyltransferases | No inhibition at 50 µM | Radiometric filter-binding assay | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and further investigation of PRMT5 biology using this compound.
Radiometric Methyltransferase Assay for PRMT5 Inhibition
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
This compound
-
Assay Buffer (50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filter plate
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate in a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding TCA to precipitate the peptide.
-
Transfer the reaction mixtures to a glass fiber filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[9][10]
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Mantle Cell Lymphoma (MCL) cell lines (e.g., Z-138, Granta-519)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the MCL cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 to 120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Western Blot for Symmetric Di-methylation of SmD3 (sdme-RG)
This protocol is for detecting the inhibition of PRMT5's methyltransferase activity in cells by measuring the methylation status of its substrate, SmD3.
Materials:
-
Cell lines treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sdme-RG (symmetric di-methyl arginine), anti-PRMT5, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sdme-RG antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with anti-PRMT5 and anti-actin antibodies to confirm equal protein loading and to assess the total PRMT5 levels.[4]
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Mantle Cell Lymphoma (MCL) cells (e.g., Z-138)
-
Matrigel (optional)
-
This compound formulated in 0.5% methylcellulose
-
Vehicle control (0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MCL cells (e.g., 1 x 10⁷ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle control orally (p.o.) twice daily (BID).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width)² x length/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers).[6][9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and PRMT5 biology.
References
- 1. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Discovery and Development of EPZ015666: A PRMT5 Inhibitor for Targeted Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666, also known as GSK3235025, is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] As a key enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 has emerged as a critical regulator of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] Its dysregulation is implicated in the pathogenesis of various malignancies, particularly hematological cancers like mantle cell lymphoma (MCL).[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, offering detailed experimental protocols and quantitative data to support further investigation into this promising therapeutic agent.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[4] This post-translational modification plays a crucial role in regulating protein function and cellular signaling. The PRMT family is broadly classified into three types based on the methylation state they produce. Type II PRMTs, which include PRMT5, catalyze the formation of symmetric dimethylarginine (sDMA).[4]
PRMT5 functions as part of a larger protein complex, often with its binding partner MEP50 (Methylosome Protein 50), to recognize and methylate its substrates.[4] These substrates include histone proteins, such as H4R3 and H3R8, leading to transcriptional repression of target genes.[4] Additionally, PRMT5 methylates non-histone proteins involved in critical cellular processes like RNA splicing (e.g., SmD3) and cell cycle regulation.[3][4] Overexpression or aberrant activity of PRMT5 has been observed in a variety of cancers, including lymphoma, leukemia, and solid tumors, where it contributes to uncontrolled cell proliferation and survival.[4][6] This has positioned PRMT5 as an attractive therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound
This compound was identified through a structure and property-guided design approach, optimizing an initial hit compound from a high-throughput screening campaign.[3][7] The medicinal chemistry effort focused on improving metabolic stability and oral bioavailability while maintaining high potency and selectivity for PRMT5.[3][7] This optimization led to the discovery of this compound, a compound with a favorable pharmacokinetic profile and potent in vivo activity.[3]
Mechanism of Action
This compound is a peptide-competitive and SAM-uncompetitive inhibitor of PRMT5.[8] This means it binds to the substrate-binding pocket of PRMT5, preventing the enzyme from engaging with its natural protein substrates.[8][9] Structural studies have revealed that this compound occupies a pocket that is distinct from the SAM-binding site.[9] This specific mode of inhibition contributes to its high selectivity for PRMT5 over other methyltransferases.[1][10]
The inhibition of PRMT5 by this compound leads to a global reduction in symmetric dimethylarginine levels within the cell. This can be observed through the decreased methylation of PRMT5 substrates such as SmD3, a core component of the spliceosome, and histones H3 and H4.[1][5] The functional consequences of PRMT5 inhibition include cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models of various cancers, most notably mantle cell lymphoma.[1][5]
Below is a diagram illustrating the mechanism of action of this compound in inhibiting the PRMT5 signaling pathway.
Caption: Mechanism of this compound action on the PRMT5 pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. other PMTs | Reference |
| PRMT5 | Biochemical | 22 | 5 | >20,000-fold | [1][2][11] |
| Other Methyltransferases | Biochemical | >50,000 | - | - | [1] |
Table 2: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Z-138 | 96 | [1] |
| Granta-519 | 157 | [1] |
| Maver-1 | 284 | [1] |
| Mino | 904 | [1] |
| Jeko-1 | 243 | [1] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| MCL Xenograft (Z-138) | 200 mg/kg, p.o., BID | Significant | Robust anti-tumor activity | [1] |
| MCL Xenograft (Maver-1) | 200 mg/kg, p.o., BID | Significant | Dose-dependent tumor growth inhibition | [1] |
| HTLV-1 Xenograft | 25-50 mg/kg, p.o., BID | Significant | Improved survival and reduced tumor burden | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Biochemical Assay: Radiometric PRMT5 Inhibition Assay
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H4 peptide substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 10 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and histone H4 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
MCL cell lines (e.g., Z-138, Granta-519)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed the MCL cells in a 96-well opaque-walled plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell-Based Assay: Western Blot for Symmetric Dimethylarginine (sDMA) Marks
This protocol is used to detect the levels of sDMA on proteins, such as SmD3, in cells treated with this compound.
-
Materials:
-
MCL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat MCL cells with various concentrations of this compound for a specified time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with anti-SmD3 and anti-GAPDH antibodies to confirm equal protein loading.
-
In Vivo Study: Mantle Cell Lymphoma Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of MCL.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MCL cell line (e.g., Z-138)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant MCL cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 200 mg/kg, twice daily). The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for sDMA).
-
Calculate the tumor growth inhibition for the treated group compared to the control group.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the radiometric PRMT5 inhibition assay.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models of mantle cell lymphoma and other cancers. Its unique mechanism of action and favorable drug-like properties make it a valuable tool for further elucidating the biological roles of PRMT5 and a promising candidate for clinical development. The detailed protocols and comprehensive data presented in this guide are intended to facilitate future research and development efforts in the field of PRMT5-targeted therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. epicypher.com [epicypher.com]
- 7. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
EPZ015666: A Potent and Selective PRMT5 Inhibitor for Epigenetic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 is a first-in-class, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, a post-translational modification crucial for regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1][6][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, role in epigenetic regulation, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target: PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[3][5] PRMT5 functions as part of a larger protein complex, often with MEP50 (Methylosome Protein 50), which is crucial for its enzymatic activity.[8] Its substrates include histone proteins, such as H4R3 and H3R8, leading to transcriptional repression, and non-histone proteins like the spliceosomal SmD3 protein, which is critical for the assembly and function of the spliceosome.[2][9]
This compound (also known as GSK3235025) was identified as a potent and highly selective inhibitor of PRMT5.[1][2] It exhibits a unique mechanism of action, being competitive with the peptide substrate and uncompetitive or cooperative with the SAM cofactor.[9][10] This specificity provides a valuable tool for dissecting the biological functions of PRMT5 and presents a promising therapeutic strategy for cancers dependent on PRMT5 activity.
Mechanism of Action
This compound binds to the substrate-binding pocket of the PRMT5/MEP50 complex.[11] Structural studies have revealed that the tetrahydroisoquinoline (THIQ) moiety of this compound engages in a cation-π interaction with the positively charged methyl group of the SAM cofactor, which is crucial for its high-affinity binding and inhibitory activity.[11] This interaction stabilizes a conformation of the enzyme that is unfavorable for substrate binding, thus acting as a peptide-competitive inhibitor.[10] By inhibiting PRMT5, this compound leads to a global reduction in sDMA levels on histone and non-histone proteins, thereby modulating gene expression and other cellular processes.[12]
Role in Epigenetic Regulation
The primary role of this compound in epigenetic regulation stems from its ability to inhibit PRMT5-mediated histone methylation. The symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s) are repressive epigenetic marks.[13] By preventing the deposition of these marks, this compound can lead to the reactivation of tumor suppressor genes that are silenced by PRMT5.
Furthermore, this compound impacts the regulation of RNA splicing, a key process in gene expression. PRMT5-mediated methylation of Sm proteins is essential for the proper assembly of the spliceosome.[6][12] Inhibition of this process by this compound can lead to splicing defects, intron retention, and the production of aberrant transcripts, which can be detrimental to cancer cells.[6][14]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized in various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| PRMT5 IC50 | 22 nM | [2][9] |
| PRMT5 Ki | 5 nM | |
| Selectivity | >10,000-fold over other methyltransferases |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 96 - 904 | [2][15] |
| Granta-519 | Mantle Cell Lymphoma | 96 - 904 | [2] |
| Maver-1 | Mantle Cell Lymphoma | 96 - 904 | [2] |
| Mino | Mantle Cell Lymphoma | 96 - 904 | [2] |
| Jeko-1 | Mantle Cell Lymphoma | 96 - 904 | [2] |
| HTLV-1 transformed T-cells | T-cell Leukemia | Nanomolar range | [12] |
| Medulloblastoma Cell Lines | Medulloblastoma | Varies by cell line | [16] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling and this compound Inhibition
This compound-mediated inhibition of PRMT5 impacts several critical signaling pathways involved in cell proliferation, survival, and differentiation.
Experimental Workflow for Assessing this compound Activity
A typical workflow to characterize the activity of this compound involves a series of biochemical and cell-based assays.
Experimental Protocols
Radiometric Filter-Binding Assay for PRMT5 Activity
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVLR-NH2)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Scintillation fluid
-
Filter-binding apparatus and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme (e.g., 5 nM), and histone H4 peptide substrate (e.g., 20 µM).
-
Add this compound at various concentrations (typically a 10-point dose-response curve). A DMSO control is included.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM (e.g., 1 µM).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a glass fiber filter mat using a filter-binding apparatus.
-
Wash the filters multiple times with 10% TCA to remove unincorporated [3H]-SAM.
-
Dry the filter mats and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
In-Cell Western (ICW) Assay for Symmetric Dimethylarginine (sDMA) Levels
This immunocytochemical technique quantifies intracellular protein modifications in a microplate format.[17][18][19][20][21][22]
Materials:
-
Adherent cancer cell line of interest
-
96-well microplate
-
This compound
-
Fixation Solution: 4% formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS
-
Primary Antibody: Anti-symmetric dimethylarginine (anti-sDMA) antibody (e.g., Abcam ab19465)
-
Secondary Antibody: IRDye®-conjugated secondary antibody (e.g., LI-COR IRDye 800CW Goat anti-Rabbit)
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48-96 hours).
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-sDMA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the IRDye®-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
For normalization, incubate with a DNA stain like DRAQ5™ for 5 minutes.
-
Scan the plate using an infrared imaging system.
-
Quantify the integrated intensity of the sDMA signal and normalize it to the DNA stain signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is a general guideline and may require optimization based on the cell type and antibody used.[23][24][25][26][27]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cross-linking agent: 1% Formaldehyde
-
Lysis Buffers (e.g., RIPA, Farnham)
-
Sonicator
-
ChIP-grade antibody against H4R3me2s or H3R8me2s
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding 1% formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Clarify the chromatin by centrifugation.
-
Incubate a portion of the chromatin with the ChIP-grade antibody overnight at 4°C with rotation. An IgG control should be included.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify regions of enrichment for the specific histone mark.
Conclusion
This compound is a powerful and selective chemical probe for studying the biological roles of PRMT5 and a promising therapeutic agent for the treatment of various cancers. Its well-defined mechanism of action and demonstrated efficacy in preclinical models provide a strong rationale for its continued investigation in clinical settings. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery to further explore the therapeutic potential of targeting PRMT5 with this compound.
References
- 1. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 19. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 20. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. The Protein Arginine Methyltransferases 1 and 5 affect Myc properties in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. ora.ox.ac.uk [ora.ox.ac.uk]
- 27. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antitumor Properties of EPZ015666
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[5][6][7] Its overexpression is implicated in the pathogenesis of numerous hematological and solid malignancies, making it a compelling target for cancer therapy.[5][7][8] Preclinical studies have demonstrated that this compound exhibits robust antitumor activity across a range of cancer models, including mantle cell lymphoma (MCL), acute myeloid leukemia (AML), retinoblastoma, and triple-negative breast cancer (TNBC).[1][2][4][9][10][11] It induces cell cycle arrest, apoptosis, and inhibits proliferation in cancer cells both in vitro and in vivo.[9][10][12] This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of this compound's antitumor properties.
Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric arginine dimethylation (SDMA) in mammalian cells.[7] It forms a complex with the WD40-repeat protein MEP50 (methylosome protein 50) to exert its catalytic activity. The PRMT5-MEP50 complex targets a variety of substrates, thereby regulating key cellular functions. Dysregulation and overexpression of PRMT5 have been linked to tumorigenesis through several mechanisms:
-
Epigenetic Regulation: PRMT5-mediated methylation of histones (e.g., H3R8, H4R3) can lead to the transcriptional repression of tumor suppressor genes, including those in the RB family.[5]
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, and its inhibition can disrupt proper RNA splicing, a process on which many cancer cells are particularly dependent.[7]
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of proteins in critical growth factor signaling pathways, such as the EGFR and NF-κB pathways.[6][11][13]
The frequent upregulation of PRMT5 in cancers like lymphoma, leukemia, lung cancer, and breast cancer correlates with poor prognosis, underscoring its potential as a valuable therapeutic target.[8][14]
Mechanism of Action of this compound
This compound is a first-in-class PRMT5 inhibitor that binds to the substrate peptide binding site, acting as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor.[1][13] This specific binding mode confers high selectivity for PRMT5 over other protein methyltransferases.[3][15]
The inhibition of PRMT5's enzymatic activity by this compound leads to a global reduction in cellular SDMA levels. This blockade of substrate methylation triggers several downstream antitumor effects:
-
Cell Cycle Arrest: Inhibition of PRMT5 leads to cell cycle arrest, often at the G1 phase, through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[9][10]
-
Induction of Apoptosis: this compound treatment results in a dose-dependent increase in apoptosis in various cancer cell lines.[12][16]
-
Inhibition of Proliferation: By disrupting key cellular processes, this compound effectively suppresses the proliferation of cancer cells.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 function and targeting in cancer [cell-stress.com]
- 14. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
EPZ015666's Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By targeting PRMT5, this compound modulates critical cellular processes through the alteration of gene expression programs. This document details its mechanism of action, impact on global gene expression, influence on key signaling pathways, and its role in regulating alternative RNA splicing. The information is compiled from preclinical studies across various cancer models, offering a comprehensive resource for professionals in oncology and drug development.
Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in regulating gene transcription, RNA splicing, signal transduction, and DNA damage response.[4][5]
This compound functions by binding to the substrate-binding pocket of PRMT5, acting as a peptide-competitive inhibitor.[1][6] This inhibition prevents the methylation of PRMT5 substrates, leading to downstream changes in gene expression and cellular function. A primary mechanism of gene regulation by PRMT5 involves the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), modifications typically associated with transcriptional repression.[6][7][8] By inhibiting PRMT5, this compound can lift this repression, leading to the re-expression of tumor-suppressor genes.
Global and Specific Gene Expression Changes
Treatment with this compound induces significant changes in the transcriptome of cancer cells. The effects are context-dependent, varying across different cancer types and genetic backgrounds.
In a mouse model of MLL-rearranged Acute Myeloid Leukemia (AML), genome-wide analysis revealed that this compound treatment resulted in substantial gene expression changes.[7] However, it did not affect the majority of direct targets of the MLL-fusion oncogene, such as HOXA9 and MEIS1, suggesting that its anti-leukemic effect is mediated through an alternative pathway.[7]
Table 1: Global Gene Expression Changes in MLL-Rearranged AML Cells Treated with this compound
| Direction of Regulation | Number of Genes | Fold Change | Significance |
|---|---|---|---|
| Upregulated | 751 | ≥ 2 | FDR ≤ 0.05 |
| Downregulated | 325 | ≥ 2 | FDR ≤ 0.05 |
Data from a study on MLL-ENL/NRasG12D cells treated for 72 hours.[7]
Across various cancer models, this compound has been shown to consistently modulate the expression of critical genes involved in cell cycle control, oncogenesis, and apoptosis.
Table 2: Summary of Key Gene Expression Changes Induced by this compound
| Gene/Protein | Cancer Type | Effect of this compound | Functional Role | Reference |
|---|---|---|---|---|
| CDKN1A (p21) | MLL-rearranged AML, Retinoblastoma | Upregulation | Cell cycle inhibitor, tumor suppressor | [7][9] |
| P27 | Retinoblastoma | Upregulation | Cell cycle inhibitor | [9] |
| CDK2 | Retinoblastoma | Downregulation | Cell cycle progression | [9] |
| MYC | Glioblastoma, Medulloblastoma | Downregulation/Decreased Stability | Oncogene, proliferation, transcription factor | [10][11] |
| HIF-1α | Human Umbilical Vein Endothelial Cells | Decreased Expression & Stability | Angiogenesis, hypoxia response | [12] |
| Epithelial Markers | Cervical Cancer | Upregulation | Cell adhesion, reduced motility | [13] |
| Mesenchymal Markers | Cervical Cancer | Downregulation | Cell motility, invasion | [13] |
| Apoptosis-related genes | Neuroblastoma | Altered Splicing | Regulation of programmed cell death |[14] |
Impact on Key Signaling Pathways
This compound-induced gene expression changes have profound effects on major signaling pathways that govern cancer cell proliferation and survival.
A critical mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest.[9] In MLL-rearranged AML, PRMT5 inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (encoded by the CDKN1A gene).[7] This effect is dependent on p53 activity.[7] PRMT5 normally mediates the transcriptional silencing of the CDKN1A locus through H4R3me2s.[7] Inhibition by this compound removes this repressive mark, allowing for p53-dependent transcription of p21, which in turn halts the cell cycle.[7] A similar pathway involving the regulation of p53, p21, p27, and CDK2 has been observed in retinoblastoma.[9]
The MYC family of oncoproteins are key drivers in many human cancers.[11] Studies in glioblastoma and medulloblastoma show that PRMT5 plays a role in maintaining MYC protein levels.[10][11] Inhibition of PRMT5 with this compound leads to a decrease in MYC protein expression and stability.[10][11] This, in turn, reduces MYC's ability to bind to the promoters of its target genes, such as CCND1 (Cyclin D1), thereby suppressing proliferation.[10][15] The interaction is complex, as MYC can also upregulate PRMT5, creating a feedback loop that promotes tumorigenesis.[16]
PRMT5 is essential for the proper functioning of the spliceosome, in part by methylating Sm proteins, which are core components of small nuclear ribonucleoproteins (snRNPs).[17] Inhibition of PRMT5 with this compound disrupts this process, leading to widespread changes in alternative RNA splicing.[14][17][18] This can result in increased exon skipping, intron retention, and the use of alternative splice sites.[14][19] These splicing defects can affect the function of essential proteins, including those involved in apoptosis and DNA repair (e.g., TIP60/KAT5), contributing to the inhibitor's anti-cancer effects.[14][17]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of this compound's effects on gene expression.
-
Cell Lines : Cancer cell lines (e.g., MOLM13 for AML, HeLa for cervical cancer, HD-MB03 for medulloblastoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7][11][13]
-
Treatment : Cells are seeded at a specified density and allowed to adhere overnight (for adherent cells). This compound, dissolved in DMSO, is added to the media at final concentrations typically ranging from 0.1 µM to 10 µM.[11] A vehicle control (DMSO) is run in parallel.
-
Incubation : Cells are incubated with the compound for a duration ranging from 72 to 96 hours, depending on the assay.[7][13]
-
RNA Isolation : Following treatment with this compound or vehicle for a specified time (e.g., 72 hours), total RNA is extracted from cells using a commercial kit (e.g., AllPrep DNA/RNA Mini Kit).[4][7] On-column DNase digestion is performed to remove genomic DNA contamination.[4]
-
Library Preparation : RNA quality and quantity are assessed. An indexed cDNA library is prepared from the RNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq).
-
Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis : Raw sequencing reads are aligned to a reference genome. Differential gene expression is calculated between this compound-treated and control groups. A false discovery rate (FDR) cutoff (e.g., ≤ 0.05) and fold-change threshold (e.g., ≥ 2) are used to identify significantly altered genes.[7]
-
Protein Extraction : After treatment (e.g., 96 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Quantification : Total protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., p21, MYC, PRMT5, SDMA-marled proteins) and a loading control (e.g., β-Actin).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[12]
-
Cell Treatment : Cells are treated with various concentrations of this compound or vehicle for a defined period (e.g., 4 days).[4]
-
Staining : Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Flow Cytometry : Cells are stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[4]
-
Analysis : Stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protein Arginine Methyltransferases 1 and 5 affect Myc properties in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Insight into MYC Action: Control of RNA Polymerase II Methylation and Transcription Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
The role of EPZ015666 in cell cycle progression
An In-depth Technical Guide on the Role of EPZ015666 in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby playing a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4][5] Notably, PRMT5 is frequently overexpressed in a variety of cancers, where it contributes to tumorigenesis by promoting cell proliferation and survival.[3][6][7] This guide provides a comprehensive technical overview of the role of this compound in modulating cell cycle progression, focusing on its mechanism of action, effects on key cell cycle regulators, and the experimental methodologies used to elucidate these functions.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. It is a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor.[8] Structural and enzymatic studies have shown that it binds to the PRMT5-SAM complex, competitively inhibiting the binding of substrate peptides and acting non-competitively with respect to SAM.[1][9] By blocking PRMT5's methyltransferase activity, this compound prevents the symmetric dimethylation of its substrates, which include histone proteins (e.g., H3R8, H4R3) and non-histone proteins crucial for cell cycle control.[5][10] This inhibition leads to downstream effects on gene expression and signaling pathways that ultimately result in cell cycle arrest and reduced cancer cell proliferation.[3][11]
Impact on Cell Cycle Progression
The primary consequence of PRMT5 inhibition by this compound on cellular proliferation is the induction of cell cycle arrest, predominantly at the G1/S transition checkpoint.[10][11] This effect has been consistently observed across various cancer cell types, including retinoblastoma, medulloblastoma, and mantle cell lymphoma.[1][10][11]
G1 Phase Arrest
Treatment of cancer cells with this compound leads to a dose-dependent accumulation of cells in the G1 phase of the cell cycle.[10] This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. In some cellular contexts, a modest S-phase arrest has also been reported.[12] The G1 arrest is orchestrated through the modulation of key signaling pathways that govern this critical checkpoint.
Key Signaling Pathways Modulated by this compound
a) p53-p21/p27-CDK2 Pathway: In retinoblastoma cells, this compound treatment has been shown to upregulate the tumor suppressor protein p53 and its downstream targets, the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[11] These CKIs, in turn, inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key driver of the G1/S transition, leading to cell cycle arrest at the G1 phase.[11]
b) Cyclin D-CDK4/6-Rb-E2F Pathway: The Retinoblastoma (Rb) protein is a critical gatekeeper of the G1/S transition.[13] Its inactivation through phosphorylation by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes allows the transcription factor E2F to initiate the expression of genes required for S phase.[13][14] PRMT5 has been shown to promote this pathway by directly interacting with and activating CDK4, and by upregulating the expression of Cyclin D1.[15][16] By inhibiting PRMT5, this compound disrupts this axis, leading to hypophosphorylated (active) Rb, suppression of E2F-target genes, and a block in G1/S progression.
Quantitative Data Summary
The potency of this compound has been quantified in various biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 / Ki Value | Reference |
|---|---|---|---|
| Enzyme Inhibition (Ki) | PRMT5 (Cell-free) | 5 nM | [2] |
| Enzyme Inhibition (IC50) | PRMT5 (Biochemical) | 22 nM | [1] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) Lines | 96 - 904 nM | [2] |
| Cell Proliferation | HCC1954 (Breast Cancer) | 0.8 µM | [2] |
| Cell Proliferation | MDA-MB-453 (Breast Cancer) | 1.0 µM |[2] |
Table 2: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | Duration | % Cells in G0/G1 | Reference |
|---|---|---|---|---|
| 22RV1 (Prostate) | Control (DMSO) | 48h | 39.1% | [6] |
| SJL2-1 (45 µM)* | 48h | 61.6% | [6] | |
| PC-3 (Prostate) | Control (DMSO) | 48h | 53.1% | [6] |
| SJL2-1 (45 µM)* | 48h | 70.0% | [6] | |
| LNCAP (Prostate) | Control (DMSO) | 48h | 53.6% | [6] |
| SJL2-1 (45 µM)* | 48h | 71.6% | [6] |
*Note: Data from a study using PRMT5 inhibitor SJL2-1, with this compound used as a positive control, demonstrating a class effect.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HD-MB03, PC-3) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[6][10]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Fixation: Collect cells by centrifugation (e.g., 1500 rpm for 5 minutes). Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining). Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n DNA), and G2/M (4n DNA) phases.[10]
Western Blotting
Objective: To measure the protein expression levels of key cell cycle regulators.
Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., PRMT5, p53, p21, CDK2, Cyclin D1, β-Actin as a loading control) overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Densitometric analysis can be performed to quantify protein levels relative to the loading control.[10]
Conclusion
This compound is a specific and potent inhibitor of PRMT5 that effectively disrupts cell cycle progression in cancer cells. Its primary mechanism involves inducing a robust G1 phase arrest by modulating critical regulatory pathways, including the p53-p21-CDK2 and Cyclin D-Rb-E2F axes. The compelling preclinical data, supported by detailed cellular and biochemical assays, underscore the therapeutic potential of targeting PRMT5 in oncology. This guide provides a foundational understanding for researchers and drug developers interested in the further exploration and clinical application of PRMT5 inhibitors like this compound as anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 9. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The G1/S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on EPZ015666 in Non-Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 (also known as GSK3235025) is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). While extensively studied in the context of oncology, the therapeutic potential of this compound in non-cancerous diseases, particularly those with a strong epigenetic component, is an emerging area of interest. This technical guide provides a comprehensive overview of the foundational preclinical data and the scientific rationale for investigating this compound in non-cancer models, with a primary focus on β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Due to the limited availability of specific preclinical studies of this compound in these non-cancer models, this document synthesizes information from related fields to propose a framework for its evaluation, including detailed hypothetical experimental protocols and the underlying mechanistic pathways.
Introduction: The Rationale for PRMT5 Inhibition in Non-Cancerous Disorders
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. In the context of β-hemoglobinopathies, PRMT5 is a key component of a repressor complex that silences the expression of the fetal γ-globin gene (HBG1/2) in adult erythroid cells.[1] The re-activation of γ-globin expression can ameliorate the pathophysiology of sickle cell disease and β-thalassemia by inducing the formation of fetal hemoglobin (HbF), which inhibits the polymerization of sickle hemoglobin and can compensate for the lack of adult β-globin.[2] Therefore, inhibiting PRMT5 presents a promising therapeutic strategy for these conditions.[3]
Mechanism of Action of this compound
This compound is a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor of PRMT5. It binds to a pocket adjacent to the SAM-binding site, allosterically inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[4] This inhibition leads to a reduction in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a repressive epigenetic mark, at the γ-globin gene promoter. The removal of this repressive mark is hypothesized to lead to a more open chromatin state, facilitating the transcription of the γ-globin gene.
Signaling Pathway of PRMT5-mediated γ-globin Silencing
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting sickle cell disease root-cause pathophysiology with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EPZ015666: An In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including cell proliferation, apoptosis, and cell cycle regulation.[3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. Additionally, it summarizes the inhibitory concentrations (IC50) of this compound across various cancer cell lines and illustrates its mechanism of action.
Introduction
Protein arginine methylation is a critical post-translational modification involved in the regulation of numerous cellular functions. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) formation on substrates such as histones H3 (at arginine 8) and H4 (at arginine 3), as well as on non-histone proteins like the spliceosomal protein SmD3.[3][4] The aberrant activity of PRMT5 has been linked to the progression of various malignancies, including mantle cell lymphoma (MCL), medulloblastoma, and T-cell acute lymphoblastic leukemia. This compound is an orally bioavailable inhibitor that targets PRMT5, leading to a reduction in protein methylation, cell cycle arrest, and apoptosis in cancer cells.[1][3] These application notes provide a comprehensive guide for researchers to evaluate the anti-proliferative effects of this compound in a laboratory setting.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by in vitro cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | Nanomolar range | [1][2] |
| Medulloblastoma cell lines | Medulloblastoma | Varies by cell line | [6] |
| HTLV-1-infected and ATL cell lines | T-cell Leukemia/Lymphoma | Micromolar range (long-term exposure) | [7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
Experimental Workflow
The following diagram outlines the experimental workflow for determining cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is designed to determine the number of viable cells in culture after treatment with this compound by quantifying ATP, which indicates the presence of metabolically active cells.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density.
-
Seed the cells into an opaque-walled 96-well plate. The volume and cell number per well should be optimized for the specific cell line and incubation time.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[10][11]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on a plate shaker and mix for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
Application Notes and Protocols: Detection of sDMA Reduction Following EPZ015666 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Symmetric dimethylarginine (sDMA) is a post-translational modification catalyzed by Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This modification plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and DNA repair.[1] Dysregulation of PRMT5 activity and subsequent changes in sDMA levels have been implicated in several diseases, particularly cancer.[2][3] EPZ015666 is a potent and selective small molecule inhibitor of PRMT5, which has shown anti-tumoral activity in preclinical models.[2][3][4] By inhibiting PRMT5, this compound leads to a reduction in global sDMA levels, making the detection of sDMA a valuable pharmacodynamic biomarker for assessing the inhibitor's target engagement and biological activity.[2][5]
These application notes provide a detailed protocol for performing a Western blot to detect changes in sDMA levels in cell lysates after treatment with this compound.
Signaling Pathway and Experimental Workflow
The experimental workflow begins with treating cells with the PRMT5 inhibitor this compound. This leads to the inhibition of PRMT5, which in turn reduces the symmetric dimethylation of arginine residues on target proteins. The change in sDMA levels is then detected by Western blotting.
Caption: this compound inhibits PRMT5, reducing sDMA levels detected by Western blot.
Quantitative Data Summary
The following tables summarize the quantitative data related to the efficacy of this compound in inhibiting PRMT5 and reducing sDMA levels.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | IC50 | Reference |
| Mantle Cell Lymphoma (MCL) | Enzymatic Activity | 22 nM | [4] |
| MLL-rearranged AML | Growth Inhibition | Varies by cell line | [2] |
| HCT116 (Parental) | sDMA Reduction | 9.6 nM | [6] |
| HCT116 (MTAP-deleted) | sDMA Reduction | 4.3 nM | [6] |
| Entamoeba invadens | Viability | 96.6 µM | [7] |
Table 2: Observed Effects of this compound Treatment
| Cell/Model System | Treatment Conditions | Observed Effect on sDMA | Reference |
| MLL-rearranged AML mouse models | Oral dosing | Profound reduction | [2] |
| Entamoeba invadens trophozoites | IC20 concentration for 72h | Decreased recognition by anti-sDMA antibody | [8] |
| Multiple Myeloma cell lines (EPZ015938) | 5 or 10 µM for 3 days | Decrease in total sDMA levels | [9] |
| MCF-7 cells | 5 µM for 6 days | Inhibition of sDMA | [10] |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and experimental goals.[8][9]
Part 2: Protein Extraction
-
Cell Lysis:
-
Homogenization: Sonicate the cell lysate to shear DNA and ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay.[5][11]
Part 3: Western Blot Protocol
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Ensure the membrane is activated with methanol (B129727) if using PVDF.
-
Perform the transfer using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection:
-
Stripping and Re-probing (Optional):
Data Analysis
-
Densitometry: Quantify the band intensities for sDMA and the loading control using densitometry software (e.g., ImageJ).[5]
-
Normalization: Normalize the intensity of the sDMA signal to the corresponding loading control signal for each sample to account for any variations in protein loading.[5]
-
Comparison: Compare the normalized sDMA signals between the vehicle-treated and this compound-treated samples to determine the extent of sDMA reduction.
Recommended Antibodies
-
Primary Antibody: Rabbit Polyclonal anti-sDMA antibody or a rabbit monoclonal antibody mix recognizing the symmetric di-methyl arginine motif.[1][15][16][17]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
Visualization of Western Blot Workflow
Caption: Standard workflow for Western blot analysis of sDMA.
References
- 1. epicypher.com [epicypher.com]
- 2. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. origene.com [origene.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 16. Anti-SDMA Antibody (A81865) | Antibodies.com [antibodies.com]
- 17. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for EPZ015666 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical mouse xenograft models. The following sections detail dosing, experimental procedures, and expected outcomes for various cancer cell line-derived xenografts.
Introduction
This compound (also known as GSK3235025) is an orally bioavailable small molecule inhibitor of PRMT5 with demonstrated anti-tumor activity in a range of hematological and solid tumor models.[1][2][3] It competitively inhibits the peptide substrate binding to PRMT5, leading to a reduction in symmetric arginine dimethylation of target proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][4] These protocols are designed to guide researchers in the effective use of this compound for in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the typical dosage and administration of this compound in various mouse xenograft models based on published studies.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Strain | Dosage (mg/kg) | Dosing Route | Dosing Schedule | Vehicle |
| Mantle Cell Lymphoma (MCL) | Z-138, Maver-1, Granta-519 | SCID, NSG | 25, 50, 100, 200 | Oral (gavage) | Twice daily (BID) | 0.5% Methylcellulose (B11928114) |
| HTLV-1 Transformed T-cells | SLB-1, ATL-ED | NSG | 25, 50 | Oral (gavage) | Twice daily (BID) | 0.5% Methylcellulose[5] |
| Cervical Cancer | HeLa | Nude | 200 | Oral (gavage) | Twice daily (BID) | 0.5% Methylcellulose[6][7] |
| Multiple Myeloma | KMS11 | NOD SCID | 150 | Oral (gavage) | Twice daily (BID) | Not Specified |
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Dosage (mg/kg, BID) | Duration of Treatment | Efficacy Endpoint | Observed Outcome |
| Mantle Cell Lymphoma | Z-138 | 200 | 21 days | Tumor Growth Inhibition (TGI) | >93% TGI |
| Mantle Cell Lymphoma | Maver-1 | 200 | 21 days | Tumor Growth Inhibition (TGI) | >70% TGI |
| Mantle Cell Lymphoma | Granta-519 | 200 | 18 days | Tumor Growth Inhibition (TGI) | 45% TGI |
| HTLV-1 Transformed T-cells | SLB-1, ATL-ED | 25, 50 | Until endpoint | Survival, Tumor Burden | Significantly enhanced survival and decreased tumor burden[5][8] |
| Cervical Cancer | HeLa | 200 | Two 10-day periods | Tumor Growth | Significant reduction in tumor growth[6][7] |
Experimental Protocols
Mantle Cell Lymphoma (MCL) Xenograft Model
a. Cell Culture and Animal Model:
-
MCL cell lines (e.g., Z-138, Maver-1, Granta-519) are cultured in appropriate media as recommended by the supplier.
-
6-8 week old immunodeficient mice (e.g., NSG or SCID) are used for tumor implantation.[9]
b. Tumor Implantation:
-
Harvest MCL cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
c. This compound Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[9]
-
Administer this compound or vehicle control orally via gavage twice daily (BID) at the desired dose (e.g., 25, 50, 100, or 200 mg/kg).
d. Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PRMT5 target engagement).
Cervical Cancer (HeLa) Xenograft Model
a. Cell Culture and Animal Model:
-
Culture HeLa cells in appropriate media.
-
Use 6-week-old female athymic nude mice for tumor implantation.[6][7]
b. Tumor Implantation:
c. This compound Preparation and Administration:
-
Prepare this compound in 0.5% methylcellulose.
-
Administer this compound orally at 200 mg/kg twice daily. Treatment can be administered in cycles, for example, for two 10-day periods.[6][7]
d. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
At the study endpoint, tumors can be harvested for Western blot analysis to assess PRMT5 activity and downstream signaling pathways.
Visualizations
PRMT5 Signaling Pathway in Cancer
Caption: PRMT5 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for this compound in vivo mouse xenograft studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 9. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of EPZ015666 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of EPZ015666 (also known as GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various animal models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Introduction
This compound is an orally bioavailable small-molecule inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Overexpression of PRMT5 has been observed in a range of cancers, making it a promising therapeutic target.[3][4] Preclinical studies using animal models are essential for evaluating the anti-tumor activity and therapeutic potential of this compound. Oral gavage is a common and effective method for administering this compound in such studies.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the oral gavage administration of this compound in different cancer models.
Table 1: Efficacy of this compound in Various Xenograft Mouse Models
| Cancer Type | Animal Model | Dosage and Schedule | Key Efficacy Outcomes | Reference |
| Mantle Cell Lymphoma (MCL) | Xenograft Mice | Dose-dependent | Near 95% tumor growth inhibition after 21 days. | [8] |
| HTLV-1 Transformed T-cells | Xenograft NSG Mice | 25 or 50 mg/kg, twice daily | Significantly enhanced survival and decreased overall tumor burden. | [9] |
| MLL-rearranged AML | CB17 SCID or NOD SCID Mice | 150 mg/kg, twice daily | Significant delay in disease progression and increased survival. | [3] |
| Cervical Cancer | Nude Mice (HeLa-Luc-D3H2LN cells) | 200 mg/kg, twice daily for two 10-day periods | Significant reduction in tumor growth. | [10] |
| Retinoblastoma | Xenograft Model | Not specified | Slowed retinoblastoma growth. | [11] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value/Observation | Animal Model | Reference |
| Oral Bioavailability | 69% (at 10 mg/kg) | Mice | [9] |
| Formulation | 0.5% Methylcellulose in water | Mice | [3] |
| Tolerability | Well tolerated up to 200 mg/kg. | Immune-deficient mice | [9] |
| Pharmacodynamic Marker | Reduction in symmetric dimethylation of arginine-containing substrates (SDMA). | Mice | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) solution in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing scale
-
Spatula
Procedure:
-
Calculate the required amount of this compound and 0.5% MC solution based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of the 0.5% MC solution to the tube to create a paste.
-
Gradually add the remaining volume of the 0.5% MC solution while continuously stirring or vortexing to ensure a homogenous suspension.
-
Continue mixing until no clumps are visible and the suspension is uniform.
-
Store the formulation at 4°C for short-term use (prepare fresh daily if possible). Before each use, ensure the suspension is thoroughly mixed.
Protocol 2: Oral Gavage Administration of this compound to Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-24 gauge, straight or curved, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse to determine the precise volume of the drug formulation to be administered.
-
Gently restrain the mouse by grasping the loose skin on the back of its neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated volume of this compound suspension.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Caution: Do not force the needle to avoid perforation of the esophagus or trachea.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the formulation into the stomach.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.[12]
-
Continue to monitor the animals' overall health, body weight, and tumor growth as per the study design.
-
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] Its activity impacts multiple signaling pathways involved in cancer progression. Inhibition of PRMT5 by this compound can lead to anti-tumor effects through various mechanisms, including the regulation of cell cycle proteins and tumor suppressors.[3][11]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound using a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ015666 in a Co-culture Immortalization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ015666 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell proliferation, survival, and transformation.[4][5] Overexpression of PRMT5 has been implicated in the pathogenesis of several cancers, including lymphomas.[4][6]
One critical application for studying cellular transformation and the efficacy of potential anti-cancer therapeutics is the co-culture immortalization assay. This assay is particularly relevant in the context of virally-induced cancers, such as Adult T-cell Leukemia/Lymphoma (ATL), which is caused by the Human T-cell Leukemia Virus type 1 (HTLV-1).[6][7] HTLV-1 can immortalize T-lymphocytes, a key step in the development of ATL.[7] This process is driven by viral proteins, such as Tax, which activate cellular signaling pathways like NF-κB to promote uncontrolled cell proliferation and survival.[3]
These application notes provide a detailed protocol for utilizing this compound in a co-culture immortalization assay to inhibit HTLV-1-mediated T-cell immortalization. The provided data and methodologies will enable researchers to effectively evaluate the potential of PRMT5 inhibitors in preventing oncogenic transformation.
Mechanism of Action
This compound is an orally bioavailable inhibitor of PRMT5 with a half-maximal inhibitory concentration (IC50) of 22 nM and a Ki of 5 nM.[1][8] It exhibits high selectivity for PRMT5 over other protein methyltransferases.[2] By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates, which can include proteins involved in cell cycle regulation and oncogenic signaling pathways.[2] In the context of T-cell immortalization, PRMT5 is understood to be crucial for maintaining the proliferative signals necessary for transformation.[6][7] PRMT5 is essential for T-cell survival and proliferation by maintaining cytokine signaling, particularly through the JAK-STAT pathway which is critical for IL-2 and IL-7 signaling.[9] Inhibition of PRMT5 by this compound has been shown to block HTLV-1-mediated T-cell immortalization, leading to a dose-dependent decrease in cell viability and an increase in apoptosis in transformed T-cells.[6][7]
Data Presentation
The efficacy of this compound in preventing T-cell immortalization can be quantified by monitoring viable cell growth and the percentage of successful immortalization events in a co-culture assay.
Table 1: Effect of this compound on HTLV-1-Mediated T-Cell Immortalization
| Treatment Group | Concentration | Duration of Treatment | Immortalization Success Rate |
| Vehicle (DMSO) | - | Weekly for the duration of the assay | ~50% |
| This compound | 1 µM | Weekly for the duration of the assay | 0% |
Data is based on a co-culture model of HTLV-1 infection and immortalization where the inability to sustain progressive cell growth over time and a lack of cellular outgrowth in treated wells indicates a blockage of immortalization.[7]
Table 2: In Vitro Potency of this compound
| Parameter | Value | Cell Lines |
| IC50 | 22 nM | Biochemical Assay |
| Ki | 5 nM | Biochemical Assay |
| IC50 | 96-904 nM | Mantle Cell Lymphoma (MCL) cell lines |
This table summarizes the in vitro potency of this compound from various studies.[1][2][8][10]
Experimental Protocols
Protocol: Co-culture Immortalization Assay for HTLV-1-Mediated T-Cell Transformation
This protocol is adapted from studies investigating the effect of this compound on HTLV-1-induced T-cell immortalization.[7][11]
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
HTLV-1-producer cell line (e.g., 729.ACH)
-
Lethally irradiated HTLV-1-negative cell line (for control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Interleukin-2 (rhIL-2)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well culture plates
-
Trypan blue dye
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of HTLV-1 Producer Cells:
-
Culture the HTLV-1-producer cell line (e.g., 729.ACH) according to standard protocols.
-
On the day of the co-culture setup, lethally irradiate the producer cells.
-
-
Co-culture Setup:
-
Isolate human PBMCs from fresh blood using standard density gradient centrifugation.
-
In a 24-well plate, co-cultivate 2 x 10⁶ freshly isolated human PBMCs with lethally irradiated HTLV-1 producer cells at a 2:1 ratio.
-
As a negative control, co-culture PBMCs with a lethally irradiated HTLV-1-negative cell line.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/ml rhIL-2.
-
-
Treatment with this compound:
-
One week after initiating the co-culture, begin weekly treatments.
-
For the treatment group, add this compound to the culture medium to a final concentration of 1 µM.
-
For the vehicle control group, add an equivalent volume of DMSO.
-
Perform a medium change with fresh, supplemented medium containing the respective treatments every week.
-
-
Monitoring and Data Collection:
-
Enumerate viable cells weekly using Trypan blue dye exclusion and a hemocytometer or an automated cell counter.
-
Monitor the cultures for signs of T-cell immortalization, which is characterized by sustained and progressive cell growth over time.
-
The assay can be continued for several weeks to months until immortalized cell lines are established in the control group.
-
At the end of the study, quantify the number of wells with sustained cellular outgrowth (immortalization) in both the vehicle control and this compound-treated groups.
-
Visualizations
Signaling Pathway of HTLV-1-Mediated T-Cell Immortalization and its Inhibition by this compound
Caption: HTLV-1 Tax-mediated T-cell immortalization pathway and PRMT5 inhibition.
Experimental Workflow for the Co-culture Immortalization Assay
Caption: Workflow for the co-culture immortalization assay.
Conclusion
This compound serves as a valuable tool for investigating the role of PRMT5 in cellular immortalization processes. The provided protocols and data demonstrate its effectiveness in blocking HTLV-1-mediated T-cell immortalization, highlighting the potential of PRMT5 inhibition as a therapeutic strategy for ATL and other malignancies driven by aberrant cell proliferation and survival. These application notes offer a comprehensive guide for researchers to implement this assay and further explore the therapeutic potential of PRMT5 inhibitors.
References
- 1. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HTLV Tax: A Fascinating Multifunctional Co-Regulator of Viral and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 in T lymphocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease [insight.jci.org]
- 11. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ015666 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ015666 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various cancers.[1][2][3] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, signal transduction, and DNA damage repair. Inhibition of PRMT5 with this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a promising therapeutic agent. These application notes provide detailed protocols for identifying and characterizing cell line sensitivity to this compound.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRMT5. By binding to the PRMT5 active site, it blocks the symmetric dimethylation of key substrates, including histones (e.g., H4R3, H3R8) and non-histone proteins (e.g., SmD3, p53). This disruption of methylation events leads to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][2] The sensitivity of cancer cells to this compound is often associated with the deregulation of pathways that are dependent on PRMT5 activity.
Cell Lines Sensitive to this compound Treatment
A growing body of evidence indicates that cell lines from various cancer types exhibit sensitivity to this compound. The half-maximal inhibitory concentration (IC50) values for cell viability or proliferation are key indicators of sensitivity. Below is a summary of reported sensitive cell lines and their corresponding IC50 values.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Mantle Cell Lymphoma (MCL) | Z-138 | 96 - 904 (range for all MCL lines) | 12 days | [4] |
| Granta-519 | 96 - 904 (range for all MCL lines) | 12 days | [4] | |
| Maver-1 | 96 - 904 (range for all MCL lines) | 12 days | [4] | |
| Mino | 96 - 904 (range for all MCL lines) | 12 days | [4] | |
| Jeko-1 | 96 - 904 (range for all MCL lines) | 12 days | [4] | |
| Medulloblastoma | D283-MED | ~2,500 | 72 hours | [5][6] |
| D425-MED | ~5,000 | 72 hours | [5][6] | |
| DAOY | >10,000 | 72 hours | [5][6] | |
| HTLV-1-transformed T-cell | C8166 | ~100 | 12 days | [7] |
| MT-2 | ~100 | 12 days | [7] | |
| HUT102 | ~200 | 12 days | [8] | |
| Non-Small Cell Lung Cancer | A549 | IC50 reported but not quantified | Not Specified | [9] |
| H460 | IC50 reported but not quantified | Not Specified | [9] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach and the underlying biological mechanisms, the following diagrams illustrate the PRMT5 signaling pathway and a typical workflow for assessing cell line sensitivity to this compound.
Caption: PRMT5 Signaling Pathway and this compound Inhibition.
Caption: Workflow for this compound Sensitivity Assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired period (e.g., 72 or 120 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for PRMT5 Activity
This protocol is to assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (sDMA) marks on histone proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethyl-Arginine (sDMA) motif antibody (e.g., anti-SDMA, anti-H4R3me2s, anti-H3R8me2s)
-
Anti-PRMT5 antibody
-
Anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. Compare the levels of sDMA marks in treated versus control samples.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 48-72 hours).
-
Harvest both adherent and suspension cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells.
-
Combine the supernatant and trypsinized cells, and centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
These application notes provide a framework for investigating the sensitivity of cancer cell lines to the PRMT5 inhibitor this compound. By utilizing the provided protocols, researchers can effectively determine the anti-proliferative and pro-apoptotic activity of this compound, confirm its on-target effects through western blotting, and identify novel cell line models for further preclinical development. The data generated from these experiments will contribute to a better understanding of the therapeutic potential of PRMT5 inhibition in various cancer contexts.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of EPZ015666 in High-Throughput Screening: A Guide for Researchers
Introduction
EPZ015666 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, including mantle cell lymphoma (MCL) and non-small cell lung cancer, making it a compelling therapeutic target.[4][5]
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and subsequent validation assays. These guidelines are intended for researchers, scientists, and drug development professionals interested in identifying and characterizing novel PRMT5 inhibitors.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 22 nM | PRMT5 enzymatic activity in biochemical assays.[2][3] |
| Ki | 5 nM | Potent, selective, and orally bioavailable PRMT5 inhibitor.[1] |
| Selectivity | >20,000-fold | Selectivity over other protein methyltransferases.[1] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Proliferation IC50 | Notes |
| Z-138 | 96 - 904 nM | Inhibition of proliferation.[1] |
| Granta-519 | 96 - 904 nM | Inhibition of proliferation.[1] |
| Maver-1 | 96 - 904 nM | Inhibition of proliferation.[1] |
| Mino | 96 - 904 nM | Inhibition of proliferation.[1] |
| Jeko-1 | 96 - 904 nM | Inhibition of proliferation.[1] |
Signaling Pathways and Experimental Workflows
PRMT5 inhibition by this compound impacts key cellular signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for high-throughput screening of PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for HTS of PRMT5 Inhibitors.
Experimental Protocols
Detailed protocols for key biochemical and cell-based assays are provided below. These protocols are designed to be adaptable for high-throughput formats.
Protocol 1: PRMT5 Biochemical High-Throughput Screening using AlphaLISA
This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for the high-throughput screening of PRMT5 inhibitors. The assay measures the symmetric dimethylation of a biotinylated histone H4 (H4R3) peptide by PRMT5.
Materials:
-
PRMT5 enzyme (purified)
-
Biotinylated unmethylated histone H4 peptide (Biotin-H4R3) substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well white opaque microplates
-
EnVision plate reader or similar instrument capable of AlphaLISA detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.
-
For control wells, add DMSO only (negative control) or a saturating concentration of this compound (positive control for inhibition).
-
-
Enzyme Reaction:
-
Prepare a 2X substrate/cofactor mix containing 60 nM Biotin-H4R3 peptide and 200 nM SAM in Assay Buffer.
-
Prepare a 2X enzyme solution of PRMT5 in Assay Buffer. The optimal enzyme concentration should be determined empirically to be in the linear range of the assay.
-
Add 5 µL of the 2X substrate/cofactor mix to each well of the 384-well plate containing the compounds.
-
To initiate the reaction, add 5 µL of the 2X PRMT5 enzyme solution to each well. The final reaction volume is 10 µL.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 1:50 dilution of AlphaLISA Acceptor beads in 1X Epigenetics buffer (final concentration 20 µg/mL).
-
Add 5 µL of the diluted Acceptor beads to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Prepare a 1:50 dilution of Streptavidin-coated Donor beads in 1X Epigenetics buffer (final concentration 20 µg/mL).
-
Add 5 µL of the diluted Donor beads to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an EnVision plate reader using the AlphaScreen protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Determine the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[6][7][8][9][10]
-
Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
-
Where SD is the standard deviation and Mean is the average signal for the maximum (DMSO) and minimum (this compound) signal controls.
-
-
Protocol 2: Cell Viability/Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a colorimetric assay that can be used to determine the cytotoxic effects of this compound in a high-throughput format.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In-Cell Western (ICW) for Target Engagement
This protocol provides a method to quantify the inhibition of PRMT5 methyltransferase activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmD3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well black-walled, clear-bottom microplates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-symmetric dimethylarginine (sDMA) motif antibody
-
Secondary Antibody: IRDye-conjugated anti-rabbit IgG
-
DNA stain (e.g., DRAQ5) for normalization
-
Odyssey Imaging System or similar infrared imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Incubate for the desired time (e.g., 48-72 hours).
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the wells three times with PBS.
-
Block the cells with 150 µL of Blocking Buffer for 1.5 hours at room temperature.
-
Dilute the primary anti-sDMA antibody in Blocking Buffer.
-
Remove the blocking solution and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Staining:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the IRDye-conjugated secondary antibody and the DNA stain in Blocking Buffer.
-
Add 50 µL of the secondary antibody/DNA stain solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an Odyssey Imaging System in the 700 nm (sDMA signal) and 800 nm (DNA stain signal) channels.
-
-
Data Analysis:
-
Quantify the integrated intensity of the sDMA signal and the DNA stain signal for each well.
-
Normalize the sDMA signal to the DNA stain signal to account for variations in cell number.
-
Calculate the percentage of sDMA inhibition for each treatment relative to the vehicle control and determine the IC50 value.
-
Protocol 4: Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of AKT, mTOR, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.
-
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols: Immunohistochemical Detection of PRMT5 Following EPZ015666 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Protein Arginine Methyltransferase 5 (PRMT5) in formalin-fixed paraffin-embedded (FFPE) tissue sections following treatment with the selective PRMT5 inhibitor, EPZ015666.
Principle
This compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This inhibition occurs through a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive mechanism, effectively blocking the enzyme's catalytic activity without altering the overall expression level of the PRMT5 protein.[4] Therefore, immunohistochemistry provides a valuable method to assess the presence and localization of the PRMT5 protein in tissues, which is not expected to change with this compound treatment, while other methods would be needed to assess the enzymatic activity. This protocol is designed for the specific detection of the total PRMT5 protein in FFPE tissues.
Data Presentation
Table 1: Recommended Reagents and Conditions for PRMT5 Immunohistochemistry
| Parameter | Recommendation | Source(s) |
| Primary Antibody | Rabbit Anti-PRMT5 Monoclonal or Polyclonal Antibody | [1][3][5][6][7] |
| Antibody Dilution | 1:200 - 1:250 | [3][6] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | [5][6] |
| HIER Buffer | 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0 | [5][6] |
| Blocking Solution | 10% Normal Serum (from the species of the secondary antibody) in PBS | [8] |
| Detection System | HRP-conjugated secondary antibody with DAB substrate or fluorescently conjugated secondary antibody | [8] |
Experimental Protocols
I. Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
10 mM Sodium Citrate Buffer, pH 6.0 (for HIER)
-
Wash Buffer (e.g., PBS or TBS)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase (for chromogenic detection)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-PRMT5 antibody
-
Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP or Goat anti-Rabbit IgG-Alexa Fluor conjugate)
-
DAB (3,3'-Diaminobenzidine) substrate kit (for chromogenic detection)
-
Hematoxylin (B73222) (for counterstaining in chromogenic detection)
-
Mounting Medium
-
Coverslips
-
Humidified chamber
-
Coplin jars
-
Microscope
II. Step-by-Step Immunohistochemistry Protocol
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in 100% ethanol for two changes of 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in dH₂O for 5 minutes.
2. Antigen Retrieval:
-
Preheat the Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer.
3. Blocking:
-
For chromogenic detection, incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Incubate the slides with the blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary anti-PRMT5 antibody in the blocking buffer to the recommended concentration (e.g., 1:200).
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation and Detection:
-
Rinse the slides with wash buffer three times for 5 minutes each.
-
Apply the appropriate HRP-conjugated or fluorescently-labeled secondary antibody diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
Rinse the slides with wash buffer three times for 5 minutes each.
6. Visualization:
-
For Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse the slides with dH₂O.
-
-
For Fluorescent Detection:
-
Proceed directly to counterstaining and mounting.
-
7. Counterstaining (for Chromogenic Detection):
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
Rinse with dH₂O.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with dH₂O.
8. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a drop of mounting medium to the tissue section and place a coverslip.
-
Allow the slides to dry before imaging.
Visualizations
References
- 1. PRMT5 (D5P2T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. 抗PRMT5 ウサギ宿主抗体 Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. PRMT5 Polyclonal Antibody (IHC-00146) [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. fortislife.com [fortislife.com]
- 6. PRMT5 antibody (18436-1-AP) | Proteintech [ptglab.com]
- 7. scbt.com [scbt.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IS [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EPZ015666 Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the PRMT5 inhibitor, EPZ015666, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: this compound is known to be insoluble in water. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid off-target effects on your biological system.
Q2: What are the recommended organic solvents for preparing this compound stock solutions?
A2: Based on available data, DMSO and ethanol (B145695) are the most effective solvents for dissolving this compound.[1][2] DMSO can solubilize this compound up to 100 mM, while ethanol can be used to prepare solutions up to 50 mM.[2] For cellular assays, freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Polysorbate 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[4][5] It is essential to run controls to ensure the surfactant does not interfere with your experiment.
-
Employ Co-solvents: For in vivo studies, co-solvents such as PEG300 and corn oil have been used in formulations with DMSO.[6] While less common for in vitro assays, a small percentage of a water-miscible co-solvent might be tested cautiously.
-
Gentle Warming and Sonication: If the compound does not fully dissolve when preparing the stock solution, gentle warming in a 37°C water bath or brief sonication can be applied. However, the stability of this compound under these conditions should be considered.
Q4: What is the impact of pH on the solubility of this compound?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | ~38.34 | Warming and sonication may be needed. Use fresh, anhydrous DMSO.[1][3] |
| Ethanol | 50 | ~19.17 | Warming may be required.[1][8] |
| Water | Insoluble | <1 | [8] |
Molecular Weight of this compound is approximately 383.44 g/mol .[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Aqueous buffer for your experiment
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution in 1 mL of DMSO, you will need 3.83 mg of this compound.
-
Dissolve this compound in DMSO:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If particulates are still visible, you can gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of your high-concentration stock solution into your aqueous experimental buffer to achieve the desired final concentration.
-
It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in your assay is below 0.5% (v/v) to avoid solvent-induced artifacts.
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: PRMT5 signaling and this compound inhibition.
Caption: Workflow for solubilizing this compound.
Caption: Logical steps for troubleshooting insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
Optimizing EPZ015666 Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EPZ015666 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you effectively determine the optimal concentration of this potent and selective PRMT5 inhibitor for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action involves competitively inhibiting the peptide-binding site of PRMT5 and acting as an S-adenosylmethionine (SAM)-uncompetitive inhibitor.[3][4] This selective inhibition prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins, which are critical for various cellular processes, including gene transcription, RNA splicing, and signal transduction.[5][6][7] A key downstream effect of PRMT5 inhibition by this compound is the reduced methylation of SmD3, a component of the spliceosome.[1][4][8]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published data, a starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[9][10] For many cancer cell lines, particularly those of hematological origin like Mantle Cell Lymphoma (MCL) and Acute Myeloid Leukemia (AML), IC50 values are often in the nanomolar to low micromolar range.[1][5][8]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[11][12] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to a concentration of 10 mM to 100 mM.[1] It is advisable to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[13] Store the stock solution at -20°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known cellular effects of this compound treatment?
Treatment with this compound has been shown to induce a variety of cellular effects, including:
-
Inhibition of cell proliferation: It has a dose-dependent cytotoxic effect on various cancer cell lines.[9][10]
-
Induction of apoptosis: this compound can trigger programmed cell death in sensitive cell lines.[9][10]
-
Cell cycle arrest: The compound can cause cells to arrest in the G1 phase of the cell cycle.[5][14]
-
Differentiation: In some leukemia models, inhibition of PRMT5 by this compound can override the differentiation block.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | - Insufficient concentration of this compound.- Cell line is resistant to PRMT5 inhibition.- Short incubation time. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Confirm PRMT5 expression in your cell line.- Extend the incubation period. The anti-proliferative effects of this compound can take several days to become apparent.[9][10] |
| High levels of cell death, even at low concentrations. | - Cell line is highly sensitive to this compound.- Cytotoxicity from the solvent (DMSO). | - Lower the concentration range in your dose-response experiments.- Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration. |
| Precipitation of the compound in the culture medium. | - Exceeding the solubility limit of this compound in the aqueous medium. | - Prepare a fresh dilution from your stock solution.- Ensure the stock solution is fully dissolved before diluting it in the medium.- Consider using a lower final concentration. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of the this compound stock solution. | - Maintain consistent cell seeding densities and incubation periods for all experiments.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the reported effective concentrations of this compound across various cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Z-138, Granta-519, Maver-1, Mino, Jeko-1 | Mantle Cell Lymphoma (MCL) | 96-904 nM | [1] |
| MOLM13 | Acute Myeloid Leukemia (AML) | Most sensitive among AML lines tested | [5] |
| HTLV-1 transformed T-cell lines | T-cell Leukemia | Nanomolar range | [9] |
| HCC1954 | Breast Cancer | 0.8 µM | [1] |
| MDA-MB-453 | Breast Cancer | 1 µM | [1] |
| A549 | Non-small Cell Lung Cancer (NSCLC) | IC50 of a derivative was 11.2 µM at 24h | [7] |
| HD-MB03, D-283, D-341 | Medulloblastoma (MYC-amplified) | Effective in the 0.1-10 µM range |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | > 19.2 mg/mL, 30 mg/mL, 50 mM, 100 mM | [11][12][13] |
| Ethanol | 50 mM | [12] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.01 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72, or even up to 12 days for long-term proliferation assays, with medium changes as needed).[7][9][10]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired duration.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to EPZ015666 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PRMT5 inhibitor, EPZ015666.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It acts as a substrate-competitive inhibitor, meaning it binds to the peptide-binding site of PRMT5, preventing it from methylating its target proteins.[3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation, and its overexpression has been linked to the progression of numerous cancers.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise through several mechanisms, depending on the cancer type. Some of the documented mechanisms include:
-
Transcriptional State Switch: In lung adenocarcinoma, resistance can emerge rapidly from a drug-induced transcriptional state switch, rather than the selection of a pre-existing resistant population.[6]
-
Upregulation of STMN2: A key feature of this resistant state in lung adenocarcinoma is the upregulation of Stathmin 2 (STMN2), a microtubule regulator. STMN2 has been shown to be essential for both the establishment and maintenance of resistance to PRMT5 inhibition.[6][7]
-
Activation of Bypass Signaling Pathways: In mantle cell lymphoma, resistance can be associated with the activation of signaling pathways that bypass the effects of PRMT5 inhibition, such as the mTOR and PI3K pathways. A downregulation of p53 signaling has also been observed in resistant models.[8]
-
Intrinsic Resistance: Some cell lines may exhibit primary or intrinsic resistance to this compound, with higher baseline IC50 values.[8]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Several strategies can be employed to overcome resistance to this compound, primarily involving combination therapies:
-
Combination with Taxanes (e.g., Paclitaxel): In lung adenocarcinoma cells that have developed resistance to this compound via STMN2 upregulation, a collateral sensitivity to paclitaxel (B517696) has been observed. The combination of this compound and paclitaxel has been shown to be a potent and synergistic therapy.[6][9]
-
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin): In triple-negative breast cancer (TNBC) cell lines, including those resistant to PRMT5 inhibition alone, combining this compound with cisplatin (B142131) has demonstrated synergistic effects in impairing cell proliferation.[10][11]
-
Combination with other Chemotherapeutic Agents: Synergy has also been observed with doxorubicin (B1662922) and camptothecin (B557342) in TNBC cells.[11][12]
-
Combination with mTOR Inhibitors: In glioblastoma and mantle cell lymphoma, combining this compound with mTOR inhibitors has shown synergistic anti-tumor effects.[8]
-
Combination with EGFR/HER2 Inhibitors: In TNBC cell lines, particularly those overexpressing EGFR, PRMT5 inhibition has shown synergy with EGFR inhibitors like erlotinib (B232) and neratinib.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death or growth inhibition with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in the IC50 value. 2. Investigate Mechanism: Use Western blotting to check for the upregulation of STMN2 (in lung cancer models) or activation of PI3K/mTOR pathway markers. 3. Implement Combination Therapy: Based on the likely mechanism and cancer type, introduce a second agent. For STMN2-mediated resistance, consider combining with paclitaxel. For PI3K/mTOR activation, consider an mTOR inhibitor. In TNBC, cisplatin is a promising combination partner. |
| High IC50 value for this compound in the initial characterization of a cell line. | Intrinsic resistance. | 1. Explore Combination Therapies: Even in intrinsically resistant cells, synergistic effects can be achieved with combination treatments. Test combinations with cisplatin, mTOR inhibitors, or EGFR/HER2 inhibitors depending on the cancer cell line's characteristics.[11] 2. Consider Alternative PRMT5 Inhibitors: Other PRMT5 inhibitors with different binding mechanisms are available and may have different efficacy profiles. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. 2. Check Reagent Stability: Ensure proper storage and handling of this compound and assay reagents. 3. Standardize Incubation Times: Use consistent incubation times for drug treatment and assay development. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various MCL cell lines | Mantle Cell Lymphoma | In the nanomolar range | [1][2] |
| HTLV-1-transformed T-cell lines | T-cell Leukemia/Lymphoma | Dose-dependent decrease in viability (0.1–10 µM) | [13] |
| Medulloblastoma cell lines | Medulloblastoma | Varies by cell line | [14] |
| Biochemical Assay | N/A | 22 | [1][2] |
Table 2: Combination Strategies to Overcome this compound Resistance
| Cancer Type | Combination Agent | Effect | Reference |
| Lung Adenocarcinoma | Paclitaxel | Synergistic | [6][9] |
| Triple-Negative Breast Cancer | Cisplatin | Synergistic | [10][11] |
| Triple-Negative Breast Cancer | Doxorubicin | Synergistic | [11][12] |
| Triple-Negative Breast Cancer | Camptothecin | Synergistic | [11][12] |
| Triple-Negative Breast Cancer | Erlotinib, Neratinib | Synergistic (especially in EGFR-high cells) | [10][11] |
| Glioblastoma | mTOR inhibitors | Synergistic | |
| Mantle Cell Lymphoma | mTOR inhibitors | Synergistic | [8] |
Experimental Protocols
1. Protocol for Establishing this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[3][6][15]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
-
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Closely monitor the cells for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die.
-
Subculture and Recovery: When the surviving cells reach 70-80% confluency, subculture them. Allow the cells to recover and stabilize their growth rate in the presence of the drug.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Cells: Once a resistant population is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to that of the parental cells.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.[7][8][10][16]
-
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound and other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well for a 96-well plate. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Drug Treatment: Add various concentrations of this compound (and/or a second drug for combination studies) to the wells.
-
Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the cell viability against the drug concentration to determine the IC50 value.
-
3. Western Blotting for PRMT5 and STMN2
This protocol outlines the general steps for detecting PRMT5 and STMN2 protein levels.
-
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-STMN2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. promega.com [promega.com]
Technical Support Center: EPZ015666 Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in xenograft models using EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK3235025) is a small molecule inhibitor that selectively targets the enzymatic activity of PRMT5.[1][2][3][4] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5][6][7] This epigenetic modification regulates gene expression, RNA splicing, signal transduction, and DNA repair.[5][6] By inhibiting PRMT5, this compound can lead to anti-proliferative effects and cell death in cancer cells that are dependent on PRMT5 activity.[2][4]
Q2: What are the expected outcomes of this compound treatment in xenograft models?
In various preclinical xenograft models, this compound has demonstrated dose-dependent antitumor activity.[2][4] Expected outcomes include:
-
Tumor Growth Inhibition: A significant reduction in the rate of tumor growth compared to vehicle-treated control groups.[8][9]
-
Increased Survival: Prolonged survival of the tumor-bearing animals in the treatment group.[10][11]
-
Target Engagement Biomarkers: A reduction in symmetric dimethylarginine (SDMA) levels in tumor tissue, which can be assessed by immunoblotting.[1]
Troubleshooting Guide for Unexpected Results
Issue 1: Minimal or No Tumor Growth Inhibition
Potential Causes:
-
Intrinsic Resistance: The selected cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the PRMT5 pathway for its proliferation and survival.
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may be insufficient to achieve the necessary therapeutic concentration in the tumor tissue.
-
Poor Bioavailability: Issues with the drug formulation or animal metabolism could lead to inadequate systemic exposure.[12][13] There are known species differences in the metabolism of this compound.[12][13]
-
Incorrect Xenograft Model: The chosen animal model (e.g., mouse strain) may not be suitable for the specific tumor type.[14]
Troubleshooting Steps:
-
Verify Cell Line Sensitivity:
-
Confirm the in vitro sensitivity of your cancer cell line to this compound by determining the IC50 value for proliferation.
-
Ensure that the in vivo model is relevant to the cancer type being studied.
-
-
Optimize Dosing and Formulation:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
If possible, conduct a pilot PK study to measure plasma and tumor concentrations of this compound.
-
Perform a PD analysis by measuring the inhibition of PRMT5 activity in tumor samples (e.g., by checking for reduced SDMA levels).[1]
-
-
Re-evaluate the Animal Model:
-
Ensure the chosen mouse strain is appropriate for your xenograft. Immunodeficient strains like SCID or NSG mice are commonly used.[15]
-
Consider factors such as the age and sex of the mice, as these can influence tumor growth.
-
Issue 2: High Variability in Tumor Response Within a Treatment Group
Potential Causes:
-
Inconsistent Drug Administration: Variability in the amount of drug delivered to each animal.
-
Tumor Heterogeneity: The parental cell line may consist of a mixed population of cells with varying sensitivity to this compound.
-
Animal Health and Stress: Underlying health issues or stress in individual animals can affect tumor growth and drug metabolism.[15]
-
Technical Variability: Inconsistent tumor cell implantation or measurement techniques.
Troubleshooting Steps:
-
Standardize Procedures:
-
Train all personnel on consistent techniques for drug administration (e.g., oral gavage), tumor implantation, and measurement.[15]
-
Ensure the tumor cell suspension is homogenous and that each animal receives the same number of viable cells.
-
-
Characterize the Cell Line:
-
Consider single-cell cloning of the parental cell line to reduce heterogeneity.[15]
-
-
Monitor Animal Welfare:
-
Closely monitor the health of the animals throughout the study.
-
Ensure proper housing and handling to minimize stress.
-
-
Increase Sample Size:
-
Using a larger number of animals per group can help to mitigate the statistical impact of individual variability.[15]
-
Issue 3: Initial Tumor Response Followed by Relapse (Acquired Resistance)
Potential Causes:
-
Development of Resistance Mechanisms: Cancer cells can develop resistance to targeted therapies over time.[16] For PRMT5 inhibitors, this could involve upregulation of bypass signaling pathways.
-
Selection of Pre-existing Resistant Clones: The initial tumor may have contained a small subpopulation of resistant cells that were selected for during treatment.[16]
Troubleshooting Steps:
-
Analyze Resistant Tumors:
-
Harvest tumors that have relapsed and perform molecular analysis (e.g., RNA sequencing, proteomics) to identify potential resistance mechanisms.
-
Compare the molecular profiles of resistant tumors to sensitive tumors.
-
-
Investigate Combination Therapies:
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) for Proliferation |
| Z-138 | 96 |
| Granta-519 | 904 |
| Maver-1 | Not specified |
| Mino | Not specified |
| Jeko-1 | Not specified |
| Data sourced from Selleck Chemicals product information.[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Details | Outcome | Reference |
| Mantle Cell Lymphoma (MCL) | Multiple models | Oral dosing | Dose-dependent antitumor activity | [2] |
| HTLV-1 Transformed T-cells | ATL-ED Xenograft | Low doses | Decreased overall tumor burden and enhanced survival | [10][11] |
| HTLV-1 Transformed T-cells | SLB-1 Xenograft | Low doses | Enhanced survival, but no measurable difference in overall tumor burden | [10][11] |
| Triple-Negative Breast Cancer | MDA-MB-468, BT20, HCC70 | In combination with erlotinib | Additive effects on growth inhibition | [8] |
| Glioblastoma | LN229 Xenograft | In combination with mTORc1/2 inhibitor | 75% growth inhibition (compared to 30% with this compound alone) | [8] |
Experimental Protocols
General Protocol for an this compound Xenograft Study
-
Cell Culture: Culture the chosen cancer cell line under standard, sterile conditions. Ensure the cells are in the logarithmic growth phase and have high viability before implantation.[15]
-
Animal Model: Use immunodeficient mice (e.g., NSG or SCID), typically 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment begins.[15]
-
Tumor Implantation:
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[18]
-
-
Drug Administration:
-
Prepare the this compound formulation. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose.
-
Administer the drug and vehicle according to the planned schedule (e.g., once or twice daily by oral gavage).
-
-
Data Collection and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue the study until a predetermined endpoint is reached, such as tumors reaching a maximum size, a specific time point, or the animals showing signs of distress.[18]
-
-
Tissue Analysis:
-
At the end of the study, collect tumors and other relevant tissues for analysis (e.g., immunoblotting for SDMA, histology).
-
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for conducting an in vivo xenograft study with this compound.
References
- 1. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 12. Species differences in metabolism of this compound, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of EPZ015666 in research
Welcome to the technical support center for EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5).[1][2] this compound is a potent, substrate-competitive inhibitor of PRMT5.[3] It binds to the peptide substrate binding pocket of PRMT5, preventing it from catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4] This inhibition of PRMT5's methyltransferase activity leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, such as SmD3, a component of the spliceosome.[1][2]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound is a highly potent inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of approximately 22 nM in biochemical assays and a Ki of 5 nM.[2] It exhibits exceptional selectivity for PRMT5, with studies showing over 10,000 to 20,000-fold selectivity against a broad panel of other protein methyltransferases.[1][5][6]
Q3: In which cellular assays has this compound shown activity?
A3: this compound has demonstrated potent cellular activity in various cancer cell lines, particularly those derived from hematological malignancies like Mantle Cell Lymphoma (MCL).[1][2] In these cell lines, it inhibits the symmetric dimethylation of SmD3 and leads to cell proliferation inhibition with IC50 values in the nanomolar range.[1] It has also been shown to be effective in in vivo xenograft models of MCL.[2]
Troubleshooting Guides
This section provides guidance for specific issues that researchers may encounter during their experiments with this compound.
Issue 1: I am observing an unexpected phenotype in my cells that doesn't seem to be related to the known functions of PRMT5. Could this be an off-target effect?
While this compound is highly selective for PRMT5 over other methyltransferases, it is crucial to experimentally determine if an unexpected phenotype is a result of an off-target interaction. Here is a guide to help you troubleshoot this issue.
-
Step 1: Confirm On-Target Engagement
-
Action: Perform a Western blot to check the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3 or histone H4 at arginine 3 (H4R3me2s).
-
Expected Outcome: You should observe a dose-dependent decrease in SDMA levels with this compound treatment.
-
Troubleshooting: If you do not see a decrease in SDMA, there may be an issue with your compound's stability, concentration, or your experimental setup.
-
-
Step 2: Use a Structurally Unrelated PRMT5 Inhibitor
-
Action: Treat your cells with another potent and selective PRMT5 inhibitor that is structurally different from this compound (e.g., JNJ-64619178).
-
Expected Outcome: If the unexpected phenotype is an on-target effect of PRMT5 inhibition, it should be reproducible with a different PRMT5 inhibitor.
-
Troubleshooting: If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
-
Step 3: Perform a Genetic Knockdown or Knockout of PRMT5
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PRMT5 expression in your cells.
-
Expected Outcome: An on-target phenotype should be mimicked by the genetic knockdown or knockout of PRMT5.
-
Troubleshooting: If the phenotype is not observed with genetic modulation of PRMT5, it strongly suggests an off-target effect of this compound.
-
Issue 2: The concentration of this compound required to see a cellular effect in my model is much higher than the reported biochemical IC50.
It is common for the effective concentration in a cellular assay (EC50) to be higher than the biochemical IC50. This can be due to several factors:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.
-
Protein Binding: this compound may bind to other cellular proteins or lipids, reducing its free concentration available to inhibit PRMT5.
-
Cellular ATP and SAM Concentrations: The intracellular concentrations of the PRMT5 co-substrate S-adenosylmethionine (SAM) can influence the apparent potency of the inhibitor.
Recommendations:
-
Perform a dose-response experiment in your specific cell line to determine the optimal concentration.
-
Ensure you are using an appropriate assay readout that is sensitive to PRMT5 inhibition.
-
Confirm target engagement at your working concentration by measuring SDMA levels on a PRMT5 substrate.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 / Ki | Selectivity vs. PRMT5 | Reference |
| PRMT5 | 22 nM (IC50), 5 nM (Ki) | - | [2] |
| Other Protein Methyltransferases | >10,000-fold | High | [5] |
Note: Comprehensive screening data against a broader panel of kinases and other off-target proteins for this compound is not publicly available. Researchers are encouraged to use the troubleshooting workflows to assess potential off-target effects in their specific experimental systems.
Experimental Protocols
Protocol 1: Radiometric Assay for Determining Methyltransferase Inhibition
This protocol is a standard method for assessing the in vitro potency of inhibitors against protein methyltransferases.
-
Reaction Components:
-
Recombinant human PRMT5/MEP50 complex
-
Peptide substrate (e.g., derived from histone H4)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
Set up reactions in a 96-well plate containing assay buffer, PRMT5/MEP50, and the peptide substrate.
-
Add this compound at a range of concentrations (and a DMSO vehicle control).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Caption: Workflow for determining inhibitor selectivity.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
EPZ015666 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of EPZ015666. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of its key characteristics.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in a question-and-answer format.
Question: My this compound has precipitated out of solution. What should I do?
Answer: Precipitation of this compound can occur, especially in aqueous solutions or after freeze-thaw cycles. To redissolve the compound, gentle warming of the solution and sonication can be effective. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro assays, if using a stock solution, ensure it is fully dissolved before further dilution. When preparing stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce solubility; therefore, using fresh, anhydrous DMSO is recommended[1].
Question: I am not observing the expected biological effect in my cell-based assay. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles, which can lead to degradation. For long-term storage of solutions, -80°C is recommended[1][2].
-
Incorrect Concentration: Verify the calculations for your working dilutions. The IC50 of this compound can vary between cell lines, typically ranging from nanomolar to low micromolar concentrations[1][3].
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PRMT5 inhibition. It is advisable to test a range of concentrations to determine the optimal dose for your specific cell line.
-
Duration of Treatment: The anti-proliferative effects of this compound may take several days to become apparent. Long-term proliferation assays (e.g., 4, 8, and 12 days) may be necessary to observe a significant effect[4].
-
Experimental Protocol: Review your experimental setup. For instance, in Western blots designed to detect changes in symmetric dimethylation, ensure sufficient treatment time and appropriate antibody selection.
Question: What is the best way to prepare this compound for in vivo studies?
Answer: For oral administration (p.o.), a common formulation involves preparing a suspension. A suggested protocol is to add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare this formulation freshly on the day of the experiment to ensure stability and proper suspension of the compound.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following tables summarize the recommended storage conditions and solubility data.
Storage Recommendations
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 4 years | [5][6] |
| In Solvent (DMSO) | -80°C | 1-2 years | [1][2] |
| In Solvent (DMSO) | -20°C | 1 month - 1 year | [1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citations |
| DMSO | 30 - 77 | 78 - 200.81 | [1][5][7] |
| Ethanol | 10 - 19.17 | 26 - 50 | [5][7] |
| DMF | 30 | 78 | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.3 | [5] |
Note: The solubility of this compound can vary slightly between batches.[7]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Cell Viability Assay
This protocol is adapted from studies assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed lymphoid cells in 12-well plates at a density of 1 x 10^5 cells/mL. For other cell types, adjust the seeding density as appropriate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be run in parallel.
-
Treatment: Add this compound or vehicle to the wells in duplicate or triplicate.
-
Incubation: Incubate the cells at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability at various time points (e.g., 4, 8, and 12 days) using a suitable method such as Trypan blue dye exclusion or an MTT assay.
-
Compound Replenishment: For longer-term assays, replenish the medium with fresh this compound or vehicle every 4 days.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 value.
Western Blot for Symmetric Dimethylation
This protocol is designed to detect the on-target effect of this compound by measuring the levels of symmetric dimethylarginine (SDMA).
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA motifs overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in SDMA levels in this compound-treated samples compared to the control.
Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Effects
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound blocks this epigenetic modification, leading to the modulation of several downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Mechanism of this compound action and its impact on downstream signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A standard experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low In Vitro Potency of EPZ015666
This technical support guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected in vitro potency with the PRMT5 inhibitor, EPZ015666. This document provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that may lead to the apparent low potency of this compound in in vitro settings.
Q1: My IC50 value for this compound in a cell viability assay is higher than the reported nanomolar range. What are the potential reasons?
Several factors can contribute to a rightward shift in the IC50 curve, indicating lower potency. Here’s a checklist of potential issues and solutions:
-
Compound Handling and Solubility: this compound has limited solubility in aqueous solutions.[1] Improper dissolution can lead to a lower effective concentration in your assay.
-
Recommendation: Prepare a fresh, high-concentration stock solution in 100% DMSO.[1][2] For working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.[3] To aid dissolution, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath.[2] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
-
-
Assay Duration: The antiproliferative effects of this compound can be slow to manifest and may require prolonged exposure.[4][5]
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This can be due to varying levels of PRMT5 expression or dependence on PRMT5 activity for survival.[6][7]
-
Recommendation: Before initiating your experiment, verify the expression level of PRMT5 in your chosen cell line. You can consult databases such as the Cancer Cell Line Encyclopedia (CCLE) or perform a baseline western blot for PRMT5.[8]
-
-
Cell Seeding Density: The density at which you plate your cells can influence their proliferation rate and drug sensitivity.[9][10]
-
Recommendation: Optimize your cell seeding density to ensure cells are in the exponential growth phase throughout the assay. Very low or very high cell densities can affect the apparent IC50 value.[9]
-
Q2: How can I be sure that this compound is engaging its target, PRMT5, in my cells?
Confirming target engagement is crucial, especially when observing unexpected potency. The primary method is to measure the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 enzymatic activity.
-
Recommendation: Perform a western blot analysis to detect global sDMA levels or the methylation of a specific PRMT5 substrate, such as SmD3.[11][12] A dose-dependent decrease in the sDMA signal upon treatment with this compound confirms that the inhibitor is active and engaging PRMT5 in your cellular model.[4][5]
Q3: I'm performing a biochemical assay with recombinant PRMT5 and still see low potency. What should I check?
For biochemical assays, consider the following:
-
Reagent Quality: Ensure the quality and activity of your recombinant PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the co-factor S-adenosylmethionine (SAM).[13]
-
Assay Buffer Conditions: The enzymatic activity of PRMT5 is sensitive to pH and temperature. Maintain a consistent pH between 6.5 and 8.5 and a constant temperature, typically 37°C.[13]
-
Inhibitor Solubility in Buffer: As with cellular assays, ensure this compound is fully dissolved in the assay buffer. Precipitation will lead to inaccurate results.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 / Ki | Reference |
| Biochemical Assay | PRMT5 (Cell-free) | Ki = 5 nM | [11] |
| Biochemical Assay | PRMT5 | IC50 = 22 nM | [14] |
| Cell Viability | Z-138 (MCL) | IC50 = 96 nM | [11] |
| Cell Viability | Granta-519 (MCL) | IC50 = 904 nM | [11] |
| Cell Viability | Maver-1 (MCL) | IC50 = 450 nM | [2] |
| Cell Viability | HCC1954 | IC50 = 0.8 µM | [11] |
| Cell Viability | MDA-MB-453 | IC50 = 1 µM | [11] |
| Cell Viability | Entamoeba invadens | IC50 = 96.6 µM | [15] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | >19.2 mg/mL | [2] |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is adapted for assessing the long-term antiproliferative effects of this compound.
-
Cell Seeding: Seed cells in a 12-well plate at a density of 1 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in complete cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle to the appropriate wells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Measure cell viability at multiple time points (e.g., day 4, 8, and 12) using a suitable method such as Trypan blue dye exclusion or a commercial viability reagent.
-
Re-treatment: After each 4-day interval, centrifuge the cells, remove the old medium, and add fresh medium containing the appropriate concentration of this compound or vehicle.[4]
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol outlines the steps to assess PRMT5 target engagement.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 2X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA (e.g., Sym10) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7 and then incubate with an ECL detection reagent. Visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visual Guides
PRMT5 Signaling Pathway and Inhibition by this compound
Caption: PRMT5 catalyzes the symmetric dimethylation of arginine residues on substrate proteins using SAM as a methyl donor. This compound inhibits this process.
Troubleshooting Workflow for Low this compound Potency
Caption: A stepwise guide to troubleshooting and resolving issues of low this compound in vitro potency.
Experimental Workflow for Assessing this compound Activity
Caption: A recommended workflow for concurrently assessing the antiproliferative effects and target engagement of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Western blot troubleshooting for faint bands after EPZ015666
This technical support center provides troubleshooting guides and FAQs for researchers encountering issues with Western blotting experiments, with a specific focus on interpreting faint bands after treatment with the PRMT5 inhibitor, EPZ015666.
Troubleshooting Guide: Faint Bands After this compound Treatment
Question: I performed a Western blot to detect my protein of interest after treating cells with this compound, and the bands are very faint or almost undetectable. What could be the cause and how can I troubleshoot this?
Answer: Faint bands in a Western blot after drug treatment can be due to either a genuine biological effect of the drug or technical issues in the experimental procedure. This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription and protein stability.[1][2][3][4] Therefore, it is plausible that the faint bands are a direct result of this compound treatment leading to a decrease in the expression or stability of your target protein.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Consider the Biological Effect of this compound
This compound inhibits PRMT5, which can lead to cell cycle arrest, apoptosis, and altered gene expression.[5] It has been shown to decrease the levels of certain proteins in a concentration-dependent manner.[6] Therefore, the faint band you are observing could be an accurate reflection of reduced protein levels.
-
Actionable Advice:
-
Review the literature for known effects of this compound or PRMT5 inhibition on your protein of interest or related pathways.
-
Perform a dose-response experiment and a time-course experiment with this compound to see if the decrease in your protein's expression is consistent and reproducible.
-
Include positive and negative controls in your experiment. A positive control could be a lysate from cells known to express high levels of the target protein, while a negative control could be from cells where the target protein is knocked out or knocked down.
-
Step 2: Optimize Your Western Blot Protocol for Low-Abundance Proteins
If you suspect your protein of interest is present but at low levels, optimizing your Western blot protocol is crucial for detection.
-
Protein Extraction and Quantification:
-
Ensure efficient cell lysis to maximize protein extraction. Use a lysis buffer appropriate for your protein's subcellular localization and include protease and phosphatase inhibitors.[7]
-
Accurately quantify the total protein concentration in your lysates using a reliable method like a BCA or Bradford assay to ensure equal loading of protein across all lanes.[8]
-
-
Gel Electrophoresis and Transfer:
-
Load a higher amount of total protein per well (e.g., 30-50 µg) to increase the chances of detecting low-abundance proteins.[7][9]
-
Optimize the protein transfer to the membrane. For high molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer might be necessary. For low molecular weight proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through.[10] Confirm successful transfer by staining the membrane with Ponceau S before blocking.[11]
-
-
Antibody Incubation:
-
Increase the concentration of your primary antibody. It is recommended to perform an antibody titration to determine the optimal concentration for your specific protein and experimental conditions.[9][12][13][14][15][16]
-
Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[7][16][17]
-
Ensure the secondary antibody is appropriate for your primary antibody and use it at the recommended dilution.
-
-
Signal Detection:
Frequently Asked Questions (FAQs)
Q1: Could this compound be directly interfering with the Western blot process?
A: It is unlikely that this compound directly interferes with the mechanics of SDS-PAGE, protein transfer, or antibody binding. The observed faint bands are more likely a consequence of the drug's biological activity on the cells, leading to a reduction in the target protein levels.
Q2: How can I be sure that the faint band is not just due to experimental variability?
A: To minimize experimental variability, it is crucial to maintain consistency in all steps of the protocol. This includes using the same buffers, incubation times, and antibody dilutions for all experiments. Including proper loading controls (e.g., β-actin, GAPDH, or tubulin) is essential to normalize for any loading inaccuracies. However, be aware that the expression of some housekeeping genes can also be affected by experimental treatments. In such cases, total protein normalization using stains like Ponceau S is a more reliable method.
Q3: My loading control band is also faint. What does this indicate?
A: If your loading control band is also faint, it strongly suggests a technical issue with your Western blot procedure rather than a specific effect of this compound on your target protein. Revisit your protocol, paying close attention to protein quantification, the amount of protein loaded, transfer efficiency, and antibody concentrations.
Q4: What are some common reasons for weak or no signal in a Western blot?
A: Common causes for weak or no signal include:
-
Insufficient amount of antigen (protein of interest) in the sample.[7][10][12]
-
Poor transfer of proteins from the gel to the membrane.[10][12]
-
Suboptimal primary or secondary antibody concentration.[7][11][12]
-
Inactive antibodies or detection reagents.[10]
-
The presence of sodium azide (B81097) in buffers, which can inhibit horseradish peroxidase (HRP) activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a dose-response experiment, illustrating the effect of this compound on the expression of a target protein.
| This compound Concentration (µM) | Target Protein Band Intensity (Arbitrary Units) | Normalized Target Protein Level (Target/Loading Control) |
| 0 (Vehicle) | 1500 | 1.00 |
| 0.1 | 1250 | 0.83 |
| 1 | 700 | 0.47 |
| 10 | 250 | 0.17 |
Experimental Protocols
Detailed Protocol for Western Blotting after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Experimental workflow for Western blotting after this compound treatment.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on PRMT5.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. sinobiological.com [sinobiological.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. licorbio.com [licorbio.com]
Technical Support Center: Interpreting Variable Cell Line Sensitivity to EPZ015666
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable cell line sensitivity to the PRMT5 inhibitor, EPZ015666.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, first-generation small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It acts as a substrate-competitive inhibitor, meaning it binds to the substrate-binding pocket of PRMT5, preventing it from methylating its target proteins.[2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and cell cycle progression.[3][4][5][6] By inhibiting PRMT5, this compound can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation in sensitive cancer cell lines.[5][7]
Q2: Why do different cell lines show varying sensitivity to this compound?
Variable sensitivity to this compound is a common observation and can be attributed to several factors, with the genetic background of the cell line being a primary determinant. One of the most well-characterized factors is the status of the Methylthioadenosine Phosphorylase (MTAP) gene.
-
MTAP Status: A significant number of cancers exhibit a homozygous deletion of the MTAP gene. MTAP is an enzyme that metabolizes methylthioadenosine (MTA). In MTAP-deleted cells, MTA accumulates to high levels. MTA itself is a weak endogenous inhibitor of PRMT5. This pre-existing partial inhibition of PRMT5 in MTAP-deleted cells can render them more susceptible to further inhibition by this compound. However, it is important to note that high MTA levels can also compete with SAM (the methyl donor for PRMT5), which can sometimes lead to reduced efficacy of SAM-competitive inhibitors.[8] More recent generations of PRMT5 inhibitors, known as MTA-cooperative inhibitors, have been developed to specifically exploit this vulnerability in MTAP-deleted cancers.
-
Other Genetic and Epigenetic Factors: Even within the same tumor type, responses to this compound can vary greatly, and the exact determinants are not fully understood.[9] Resistance can emerge through mechanisms such as a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.[9] The specific dependencies of a cell line on PRMT5-mediated processes, such as the regulation of specific oncogenes or splicing events, can also influence its sensitivity.
Q3: How can I determine if my cell line of interest is likely to be sensitive to this compound?
Predicting sensitivity with absolute certainty without experimental validation is challenging. However, you can make an informed hypothesis based on the following:
-
MTAP Status: Check the MTAP status of your cell line. MTAP-deleted cell lines are more likely to be sensitive to PRMT5 inhibition. This information can often be found in publicly available databases like the Cancer Cell Line Encyclopedia (CCLE).
-
PRMT5 Expression Levels: While not always a direct indicator of sensitivity, high expression of PRMT5 has been correlated with poor prognosis in several cancers, suggesting a potential dependency that could be exploited by inhibitors like this compound.[5]
-
Published Literature: Search for studies that have tested this compound or other PRMT5 inhibitors on your cell line or cell lines of the same cancer type.
Ultimately, the most reliable way to determine sensitivity is to perform a cell viability assay.
Troubleshooting Guides
Guide 1: Unexpected Resistance to this compound
Problem: Your cell line, which you expected to be sensitive, is showing resistance to this compound in your cell viability assay.
Possible Causes and Troubleshooting Steps:
-
Confirm On-Target Activity: It is crucial to verify that this compound is inhibiting PRMT5 in your experimental setup.
-
Verify Cell Line Identity and MTAP Status:
-
Action: Confirm the identity of your cell line through short tandem repeat (STR) profiling. If not already known, determine the MTAP status of your cell line using PCR or by checking publicly available databases.
-
-
Optimize Assay Conditions:
-
Action: Review your cell viability assay protocol. Ensure the seeding density, treatment duration, and drug concentration range are appropriate for your cell line. Some cell lines may require a longer exposure to this compound to exhibit a significant anti-proliferative effect.[4]
-
-
Investigate Potential Resistance Mechanisms:
-
Action: If on-target activity is confirmed and assay conditions are optimal, the cell line may have intrinsic or acquired resistance mechanisms. Consider performing gene expression analysis (e.g., RNA-seq) to identify potential upregulation of bypass pathways or changes in the expression of genes involved in drug metabolism or efflux.[10]
-
Guide 2: Inconsistent Results Across Experiments
Problem: You are observing high variability in your cell viability data when treating with this compound.
Possible Causes and Troubleshooting Steps:
-
Cell Culture Conditions: Inconsistent cell culture practices can lead to variable drug responses.
-
Action: Maintain a consistent cell passage number, seeding density, and growth medium composition for all experiments.[11] Avoid using cells that are over-confluent or have been in culture for an extended period.
-
-
Drug Preparation and Storage: Improper handling of this compound can affect its potency.
-
Action: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
-
Assay Precision:
-
Action: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the drug. Use a multi-channel pipette for adding reagents to 96-well plates to minimize variability between wells. Include appropriate controls in every experiment, such as vehicle-only (DMSO) and untreated cells.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | - | 96 | [12] |
| Granta-519 | Mantle Cell Lymphoma | - | ~200 | [12] |
| Maver-1 | Mantle Cell Lymphoma | - | ~400 | [12] |
| Mino | Mantle Cell Lymphoma | - | ~900 | [12] |
| Jeko-1 | Mantle Cell Lymphoma | - | ~904 | [12] |
| DOHH2 | Medulloblastoma | - | 1300 | [13] |
| MED8A | Medulloblastoma | - | 1500 | [13] |
| DAOY | Medulloblastoma | - | >10000 | [13] |
| ONS-76 | Medulloblastoma | - | >10000 | [13] |
| HD-MB03 | Medulloblastoma | - | 1800 | [13] |
| Jurkat | T-cell Leukemia | - | >10000 | [14] |
| HUT78 | Cutaneous T-cell Lymphoma | - | >10000 | [14] |
| ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | - | 3980 - 21650 | [14] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add the drug dilutions. Include wells with vehicle control (DMSO) and medium-only (blank).
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (typically 72-120 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for PRMT5 Activity
This protocol is to assess the on-target effect of this compound by measuring the levels of symmetric dimethylarginine (SDMA).
Materials:
-
Cell lysates from cells treated with this compound and vehicle control
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-SmD3, anti-H3R8me2s, anti-H4R3me2s, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative change in PRMT5 activity.
Visualizations
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 7. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing EPZ015666 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential toxicities associated with the use of EPZ015666 in preclinical animal studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed diagrams to facilitate experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] By inhibiting PRMT5, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression and apoptosis, leading to anti-tumor activity in various cancer models.[4][5][6][7][8]
Q2: What are the known toxicities of this compound in animal studies?
A2: Preclinical studies have generally found this compound to be well-tolerated at therapeutic doses.[5] The most commonly reported potential on-target toxicity for first-generation PRMT5 inhibitors is hematological toxicity, specifically thrombocytopenia (a decrease in platelet count).[9] While significant adverse effects on hematopoiesis have not been consistently reported in control animals treated with this compound, it is a critical parameter to monitor.[5] At higher doses, increased levels of toxicity may be observed.[3]
Q3: What are the typical dose ranges for this compound in mouse models?
A3: The dose of this compound can vary depending on the cancer model and experimental design. Doses ranging from 25 mg/kg to 200 mg/kg, administered orally twice daily (BID), have been used in xenograft mouse models of Mantle Cell Lymphoma (MCL) and other cancers.[4][8] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Q4: How should this compound be formulated for in vivo administration?
A4: For oral administration (gavage), this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) (MC) in water. For intravenous injection, a formulation in 20% N-N-dimethylacetamide in water has been used. It is essential to ensure the compound is fully dissolved and the formulation is appropriate for the chosen route of administration.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
-
Possible Cause:
-
Vehicle Toxicity: The vehicle used for drug formulation may have inherent toxicity.
-
Incorrect Dosing: Errors in dose calculation or administration.
-
Animal Health Status: Pre-existing health conditions in the animals can increase sensitivity to the compound.
-
Rapid Administration: Too rapid intravenous injection can cause acute adverse reactions.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity.
-
Verify Dose Calculations: Double-check all calculations for dose and formulation preparation.
-
Animal Health Monitoring: Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Optimize Administration: For intravenous injections, administer the solution slowly. For oral gavage, ensure proper technique to avoid aspiration.
-
Issue 2: Significant Body Weight Loss (>15-20%)
-
Possible Cause:
-
Systemic Toxicity: The dose of this compound may be too high, leading to systemic toxicity. A 5% body weight loss can be an early predictor of pathological findings.[7][10]
-
Reduced Food and Water Intake: The compound may cause malaise, leading to decreased consumption.
-
Gastrointestinal Toxicity: Potential for irritation or damage to the gastrointestinal tract.
-
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts.
-
Supportive Care: Provide palatable, high-energy food supplements and hydration support (e.g., hydrogel packs).
-
Monitor Food and Water Intake: Quantify daily consumption to identify any significant changes.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to excessive weight loss, perform a thorough necropsy and histopathological analysis of major organs, particularly the gastrointestinal tract.
-
Issue 3: Hematological Abnormalities (Thrombocytopenia, Anemia, Neutropenia)
-
Possible Cause:
-
On-Target Myelosuppression: As a PRMT5 inhibitor, this compound may affect the proliferation of hematopoietic progenitor cells, leading to cytopenias. Thrombocytopenia is a known dose-limiting toxicity for some PRMT5 inhibitors.[9]
-
-
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly or bi-weekly). The neutrophil and platelet nadir for many cytotoxic drugs occurs 5 to 10 days after administration.[11]
-
Dose Modification: If significant myelosuppression is observed, consider reducing the dose or introducing drug holidays.
-
Supportive Care for Thrombocytopenia:
-
Minimize handling to reduce the risk of bruising or bleeding.
-
Avoid invasive procedures if possible.
-
In severe cases, consider platelet transfusions, although this is complex in murine models.
-
-
Supportive Care for Anemia:
-
Monitor for signs of pallor, lethargy, and increased respiratory rate.
-
In severe cases, red blood cell transfusions may be necessary.
-
-
Supportive Care for Neutropenia:
-
House animals in a clean environment to minimize the risk of infection.
-
Prophylactic antibiotics may be considered in cases of severe, prolonged neutropenia, though this can be a confounding factor in some studies.
-
-
Data Presentation
Table 1: Recommended Parameters for Monitoring this compound Toxicity in Mice
| Parameter Category | Specific Parameters | Frequency of Monitoring | Notes |
| Clinical Observations | Body weight, food/water intake, general appearance (piloerection, hunched posture), behavior (lethargy, agitation), signs of bleeding (petechiae, bruising) | Daily | A 5% body weight loss is a significant indicator.[10] |
| Hematology (Complete Blood Count) | Platelet count, Red Blood Cell (RBC) count, Hemoglobin, Hematocrit, White Blood Cell (WBC) count with differential | Baseline, weekly, and at study termination | Pay close attention to platelet counts due to the potential for on-target thrombocytopenia. |
| Serum Biochemistry (Liver Function) | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | Baseline and at study termination | Elevations can indicate liver damage. |
| Serum Biochemistry (Kidney Function) | Blood Urea Nitrogen (BUN), Creatinine | Baseline and at study termination | Elevations can indicate kidney damage. |
| Urinalysis | Protein, Glucose, Ketones, Blood | At study termination | Can provide additional information on kidney function. |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, bone marrow, gastrointestinal tract) | At study termination | Essential for identifying organ-specific toxicities. |
Table 2: Reference Ranges for Hematological and Biochemical Parameters in Common Mouse Strains (Example: C57BL/6J)
| Parameter | Male | Female | Units |
| Hematology | |||
| Platelets (PLT) | 800 - 1600 | 800 - 1600 | x 10³/µL |
| Red Blood Cells (RBC) | 8.5 - 10.5 | 7.5 - 9.5 | x 10⁶/µL |
| Hemoglobin (HGB) | 14 - 17 | 13 - 16 | g/dL |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | 20 - 80 | 20 - 80 | U/L |
| Aspartate Aminotransferase (AST) | 50 - 200 | 50 - 200 | U/L |
| Kidney Function | |||
| Blood Urea Nitrogen (BUN) | 15 - 30 | 15 - 30 | mg/dL |
| Creatinine | 0.1 - 0.5 | 0.1 - 0.5 | mg/dL |
Note: These are approximate ranges and can vary based on the specific laboratory, animal age, and substrain. It is recommended to establish baseline values for the specific cohort of animals being used.[3][5][6][12][13]
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Xenograft Mouse Model
-
Animal Model: 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) bearing subcutaneous tumors.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound, 200 mg/kg this compound), with n=8-10 mice per group.
-
Baseline Measurements: Before the first dose, record the body weight and collect a baseline blood sample (e.g., via submandibular or saphenous vein) for CBC and serum biochemistry.
-
Drug Administration: Administer this compound or vehicle orally (gavage) twice daily for the duration of the study (e.g., 21 days).
-
Daily Monitoring:
-
Record body weight.
-
Perform a thorough clinical observation of each animal, noting any signs of toxicity (see Table 1).
-
Monitor food and water consumption.
-
-
Weekly Monitoring:
-
Measure tumor volume using calipers.
-
Collect blood samples for CBC analysis.
-
-
Study Termination:
-
At the end of the treatment period, or if humane endpoints are reached (e.g., >20% body weight loss, severe clinical signs), euthanize the animals.
-
Collect a terminal blood sample via cardiac puncture for a final CBC and comprehensive serum biochemistry panel.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
Mandatory Visualization
Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. cell-stress.com [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Age-Related Reference Intervals of the Main Biochemical and Hematological Parameters in C57BL/6J, 129SV/EV and C3H/HeJ Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. onclive.com [onclive.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors: EPZ015666 and GSK3326595 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein arginine methyltransferase 5 (PRMT5) inhibitors EPZ015666 and GSK3326595, based on available preclinical and clinical data. It is important to note that GSK3326595 is the clinical development designation for the compound initially identified as this compound.[1] Therefore, this guide will present the data chronologically, from the preclinical evaluation of this compound to the clinical findings for GSK3326595, treating them as the same active pharmaceutical ingredient.
Mechanism of Action and Therapeutic Rationale
Both this compound and GSK3326595 are potent and selective inhibitors of PRMT5, a type II arginine methyltransferase.[2][3][4] PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] Overexpression of PRMT5 is observed in a wide range of cancers, including solid tumors, and is often associated with poor prognosis.[5][6]
By inhibiting PRMT5, these drugs disrupt key cellular functions essential for cancer cell proliferation and survival. The primary mechanisms of action include:
-
Modulation of Gene Expression: PRMT5-mediated histone methylation leads to the repression of tumor suppressor genes. Inhibition of PRMT5 can reactivate the expression of these genes, thereby impeding tumor growth.[7]
-
Disruption of RNA Splicing: PRMT5 methylates components of the spliceosome machinery. Inhibition of this process leads to aberrant RNA splicing, which can be detrimental to cancer cells, particularly those with mutations in splicing factors.[8][9]
-
Induction of Apoptosis: By affecting various signaling pathways, including the p53 pathway, PRMT5 inhibition can trigger programmed cell death in cancer cells.[10][11]
The therapeutic strategy behind targeting PRMT5 is to exploit the dependency of cancer cells on this enzyme for their sustained proliferation and survival.
Data Presentation
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of this compound and GSK3326595 from various studies.
| Parameter | This compound | GSK3326595 | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 22 nM | 6 nM | Cell-free enzymatic assay | [2][3][4] |
| 9.2 nM | Cell-free enzymatic assay | [12] | ||
| Ki | 5 nM | - | Cell-free enzymatic assay | [13] |
| Cellular IC50 (MCL) | 96 - 904 nM | - | Z-138, Granta-519, Maver-1, Mino, Jeko-1 | [13] |
| Cellular IC50 (Breast Cancer) | 0.8 µM | - | HCC1954 | [13] |
| 1 µM | - | MDA-MB-453 | [13] | |
| Compound 20 (Derivative) IC50 | - | 4.2 nM | Cell-free enzymatic assay | [12] |
MCL: Mantle Cell Lymphoma
Clinical Efficacy in Solid Tumors (METEOR-1 Trial - GSK3326595)
The Phase 1 METEOR-1 trial evaluated GSK3326595 in patients with advanced solid tumors. The following table summarizes key efficacy data.[5][14][15]
| Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) |
| Adenoid Cystic Carcinoma | 50 | 4% | 2 | 24 (previously treated), 9 (treatment-naïve) |
| Estrogen Receptor (ER)-positive Breast Cancer | 47 | 2% | 1 | 16 |
| Triple-Negative Breast Cancer (TNBC) | - | - | - | 9% |
| Metastatic Transitional Cell Carcinoma (mTCC) | - | - | - | 44% |
| Human Papillomavirus (HPV)-positive Solid Tumors | - | - | - | 32% |
| Non-Small Cell Lung Cancer (NSCLC) | - | - | - | 43% |
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone-derived peptide substrate (e.g., H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test compound (this compound or GSK3326595) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Scintillation cocktail and microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the peptide substrate, and the diluted test compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of PRMT5 inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or GSK3326595) dissolved in DMSO
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound or a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line for implantation
-
Vehicle and test compound formulation for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Mandatory Visualization
Caption: PRMT5 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of PRMT5 Inhibitors: EPZ015666 vs. JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that support cancer cell proliferation and survival. Two prominent small molecule inhibitors, EPZ015666 and JNJ-64619178, have been developed to target PRMT5, each with a distinct mechanism of action and preclinical profile. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action
This compound is a potent and selective inhibitor of PRMT5 that is competitive with the peptide substrate and uncompetitive with the S-adenosylmethionine (SAM) cofactor.[1][2] In contrast, JNJ-64619178 is a highly potent, orally bioavailable PRMT5 inhibitor that is competitive with both SAM and the peptide substrate.[3][4] This dual competitive inhibition and a slow off-rate contribute to its prolonged and pseudo-irreversible inhibition of PRMT5.[3]
Biochemical Potency
JNJ-64619178 demonstrates significantly higher biochemical potency compared to this compound. The half-maximal inhibitory concentration (IC50) for JNJ-64619178 against the PRMT5/MEP50 complex is in the sub-nanomolar range, while this compound exhibits an IC50 in the low nanomolar range.
| Inhibitor | Alias | Biochemical IC50 (PRMT5/MEP50) | Ki | Mechanism of Action | References |
| This compound | GSK3235025 | 22 nM | 5 nM | Substrate-competitive, SAM-uncompetitive | [2][5] |
| JNJ-64619178 | Onametostat | 0.14 nM | Not Reported | SAM-competitive, Substrate-competitive, Pseudo-irreversible | [6][7][8] |
Table 1. Biochemical Potency and Mechanism of Action. This table summarizes the biochemical potency (IC50 and Ki) and the mechanism of action for this compound and JNJ-64619178 against the PRMT5/MEP50 enzyme complex.
Cellular Activity
Both inhibitors effectively reduce the levels of symmetric dimethylarginine (sDMA) on cellular substrates of PRMT5, such as SmD3, and inhibit the proliferation of various cancer cell lines. Consistent with its biochemical potency, JNJ-64619178 generally exhibits greater potency in cellular assays.
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 | References |
| This compound | Z-138 (Mantle Cell Lymphoma) | ~36 nM | 96 - 904 nM (in various MCL lines) | [9][10] |
| MDA-MB-468 (Breast Cancer) | Not Specified | ~1-5 µM | [1] | |
| JNJ-64619178 | NCI-H1048 (Lung Cancer) | Not Specified | 0.4 - 1.9 nM (in sensitive lung cancer lines) | [11] |
| A549 (Lung Cancer) | Effective inhibition | Potent antiproliferative effect | [11] |
Table 2. Cellular Activity of PRMT5 Inhibitors. This table presents the cellular potency of this compound and JNJ-64619178 in terms of sDMA inhibition and anti-proliferative activity in various cancer cell lines.
In Vivo Efficacy
Both this compound and JNJ-64619178 have demonstrated dose-dependent anti-tumor activity in various xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | References |
| This compound | Mantle Cell Lymphoma (Z-138) | 200 mg/kg, p.o., BID | Significant tumor growth inhibition | [9] |
| Triple-Negative Breast Cancer | Not Specified | 39% tumor growth inhibition | [1] | |
| JNJ-64619178 | Non-Small Cell Lung Cancer (NCI-H1048) | 10 mg/kg, p.o., QD | Tumor regression and sustained growth inhibition after dosing cessation | [6][11] |
| Hematological Malignancies | 1-10 mg/kg, p.o., QD | Up to 99% tumor growth inhibition | [2] |
Table 3. In Vivo Efficacy of PRMT5 Inhibitors. This table summarizes the in vivo anti-tumor efficacy of this compound and JNJ-64619178 in different cancer xenograft models, including the dosing regimen and observed outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of the purified PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.[12]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
³H-SAM
-
PRMT5 inhibitor (this compound or JNJ-64619178)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of sDMA on a known PRMT5 substrate, such as SmD3.[1][13]
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor (this compound or JNJ-64619178)
-
Cell lysis buffer
-
Primary antibodies: anti-sDMA, anti-SmD3 (or other substrate), anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against a total protein loading control to normalize the sDMA signal.
-
Quantify the band intensities to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.[7][14]
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor (this compound or JNJ-64619178)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor.
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of the PRMT5 inhibitors.[15][16]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line
-
PRMT5 inhibitor (this compound or JNJ-64619178) formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the immunodeficient mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle orally according to the specified dosing regimen.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate tumor growth inhibition (TGI).
Signaling Pathway Context
PRMT5 plays a central role in various cellular processes by methylating a diverse range of substrates. Its inhibition can impact gene expression, RNA splicing, DNA damage response, and other pathways critical for cancer cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of PRMT5 Inhibitors: EPZ015666 vs. EPZ015866
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, EPZ015666 and EPZ015866. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Data Presentation: In Vitro Potency
The following table summarizes the key in vitro potency metrics for this compound and EPZ015866 against the PRMT5 enzyme. These values highlight the direct inhibitory activity of each compound.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | PRMT5 | Biochemical | 22 nM | 5 nM | [1][2][3][4] |
| EPZ015866 | PRMT5 | Biochemical | 4 nM | Not Reported | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
In cellular assays, this compound has demonstrated potent anti-proliferative activity in Mantle Cell Lymphoma (MCL) cell lines, with IC50 values ranging from 96 to 904 nM[6].
Mechanism of Action
Both this compound and EPZ015866 are potent and selective inhibitors of the enzymatic activity of PRMT5[1][5]. This compound has been characterized as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor[3]. Notably, it does not compete with the methyl donor SAM but instead binds to a distinct pocket on the PRMT5 enzyme[7][8]. This unique mechanism contributes to its high selectivity for PRMT5 over other methyltransferases[3]. EPZ015866 is also a potent and selective inhibitor of PRMT5, developed as an in vitro tool molecule[5][9].
Experimental Protocols
The in vitro potency of PRMT5 inhibitors is typically determined through biochemical assays that measure the enzymatic activity of PRMT5. A common method is the radiometric methyltransferase assay.
Radiometric Methyltransferase Assay Protocol
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide by the PRMT5 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Peptide substrate (e.g., derived from histone H4)
-
[³H]-SAM
-
Test inhibitor (this compound or EPZ015866)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: The PRMT5/MEP50 enzyme complex is incubated with the peptide substrate and varying concentrations of the test inhibitor in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Quenching: The reaction is terminated by the addition of a stop solution.
-
Detection: The reaction mixture is transferred to a filter plate to capture the radiolabeled peptide substrate. The unincorporated [³H]-SAM is washed away.
-
Quantification: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control (without inhibitor). The IC50 value is determined by fitting the dose-response curve using a suitable software.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining in vitro potency using a radiometric assay.
PRMT5 Signaling Pathway
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
References
- 1. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. | Read by QxMD [read.qxmd.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating EPZ015666 On-Target Effects: A Comparative Guide with siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor EPZ015666 and siRNA-mediated knockdown for validating the on-target effects of inhibiting Protein Arginine Methyltransferase 5 (PRMT5).
This compound is a potent and highly selective small molecule inhibitor of PRMT5, an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling therapeutic target.[4][1] Validating that the cellular effects of this compound are a direct consequence of PRMT5 inhibition is a crucial step in preclinical drug development. One of the most specific methods to achieve this is by comparing its effects to those of siRNA-mediated knockdown of PRMT5.[5]
This guide outlines the experimental data and protocols to support researchers in designing and interpreting such validation studies.
Comparison of this compound and PRMT5 siRNA
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | A potent, peptide-competitive, and S-adenosylmethionine (SAM)-cooperative inhibitor that directly blocks the catalytic activity of the PRMT5 enzyme.[1][6] | Post-transcriptional gene silencing by introducing a small interfering RNA molecule complementary to the PRMT5 mRNA, leading to its degradation and preventing protein translation.[5] |
| Speed of Onset | Rapid, with enzymatic inhibition occurring shortly after administration. | Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours).[5][7] |
| Duration of Effect | Reversible and dependent on compound washout and metabolic clearance. | Transient, with effects lasting for several days depending on cell division and siRNA stability.[5] |
| Specificity | Highly selective for PRMT5 with over 10,000-fold specificity against other methyltransferases.[1][8][3] However, potential for off-target effects at high concentrations. | Highly specific to the PRMT5 mRNA sequence, but can have off-target effects due to partial complementarity with other mRNAs.[9][10] |
| Application | Ideal for dose-response studies, determining enzymatic IC50 values, and in vivo studies due to its drug-like properties.[5][6] | A powerful tool for validating that the phenotype observed with a small molecule inhibitor is due to the depletion of the target protein.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and PRMT5 siRNA from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 22 nM | Enzymatic assay | [2][8] |
| Ki | 5 nM | - | [3] |
| Cellular IC50 (Proliferation) | 96 - 904 nM | Mantle Cell Lymphoma (MCL) cell lines (Z-138, Granta-519, Maver-1, Mino, and Jeko-1) | [3] |
Table 2: Effects of PRMT5 siRNA on Cancer Cell Lines
| Cell Line | Effect of PRMT5 Knockdown | Reference |
| HepG2 and Bel-7404 (Hepatocellular Carcinoma) | Significant inhibition of proliferation and colony formation. | [11] |
| Tu686 and CAL-27 (Laryngeal Cancer) | Suppression of cell migration and invasion. | [12] |
| Jurkat (T-cell leukemia) | Reduction in symmetrically dimethylated proteins. | [13] |
Experimental Protocols
siRNA-Mediated Knockdown of PRMT5
This protocol describes the transient transfection of siRNA to knockdown PRMT5 expression in a mammalian cell line.
Materials:
-
PRMT5-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute 50 nM of PRMT5 siRNA or non-targeting control siRNA in 250 µL of Opti-MEM I medium. Mix gently.
-
In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex drop-wise to each well of the 6-well plate containing the cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.[7]
Western Blot Analysis for PRMT5 and Symmetric Dimethylarginine (SDMA)
This protocol is for verifying the knockdown of PRMT5 and assessing the global levels of symmetric dimethylarginine.
Materials:
-
RIPA Lysis Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PRMT5, anti-SDMA (e.g., SYM10), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-SDMA, or anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or transfect with PRMT5/control siRNA as described previously.
-
Assay: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[16]
Visualizations
Caption: Simplified PRMT5 signaling pathways.
Caption: Experimental workflow for validation.
Caption: Logic for on-target validation.
References
- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 11. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cellular viability assay [bio-protocol.org]
EPZ015666: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research
A comprehensive analysis of the cross-reactivity of EPZ015666, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), reveals a high degree of selectivity against a broad panel of other methyltransferases. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data and protocols, to facilitate its application in epigenetic studies.
This compound is a small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 22 nM and a Ki of 5 nM.[1][2][3] Its high selectivity makes it a valuable tool for investigating the specific roles of PRMT5 in various biological processes, including tumorigenesis, and for the development of targeted therapies.[4][5]
High Selectivity Profile of this compound
Biochemical assays have demonstrated the high selectivity of this compound for PRMT5. When tested against a panel of 20 other protein methyltransferases, this compound showed minimal off-target activity, with IC50 values for other tested methyltransferases being significantly higher.[1][2][3][6] This indicates a wide therapeutic window and a reduced likelihood of off-target effects in experimental systems.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of protein methyltransferases, highlighting its potent and selective inhibition of PRMT5.
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| CARM1 (PRMT4) | >50 | >2273 |
| PRMT1 | >50 | >2273 |
| PRMT3 | >50 | >2273 |
| PRMT6 | >50 | >2273 |
| SET7 | >50 | >2273 |
| SET8 | >50 | >2273 |
| G9a | >50 | >2273 |
| SUV39H2 | >50 | >2273 |
| EZH2 | >50 | >2273 |
| MLL1 | >50 | >2273 |
| DOT1L | >50 | >2273 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015.[6]
PRMT5 Signaling Pathways
PRMT5 plays a crucial role in various cellular signaling pathways that are often dysregulated in cancer. It influences gene expression, cell proliferation, and survival through the methylation of both histone and non-histone proteins. The diagram below illustrates some of the key signaling pathways regulated by PRMT5.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Preclinical Efficacy of PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent PRMT5 inhibitors in preclinical models. We delve into the comparative efficacy of leading clinical-stage inhibitors, including GSK3326595, JNJ-64619178, and the newer generation of MTA-cooperative inhibitors such as MRTX1719 and AMG 193, supported by experimental data from publicly available studies.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key therapeutic target in oncology.[1][2][3] It plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, which are often dysregulated in cancer.[4][5][6] The development of small molecule inhibitors targeting PRMT5 is a highly active area of research, with several compounds advancing through clinical trials.[3][7][8] This guide focuses on a head-to-head comparison of their preclinical performance.
At a Glance: Key Performance Metrics
The following tables summarize key quantitative data for prominent PRMT5 inhibitors, highlighting their biochemical potency, cellular activity, and in vivo efficacy in various preclinical models.
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular Symmetric Dimethylarginine (SDMA) Inhibition (IC50/EC50) | Reference |
| GSK3326595 | SAM-competitive | 6.2 nM | ~5-56 nM (in various cell lines) | [9] |
| JNJ-64619178 | SAM-competitive, slow off-rate | >80% inhibition at 10 µmol/L | GI50s ranging from 0.4 to 1.9 nmol/L in sensitive lung cancer cell lines | [10] |
| MRTX1719 | MTA-cooperative | 20.4 nM (without MTA), 3.6 nM (with MTA) | >70-fold selectivity for MTAP-deleted cells | [11][12][13] |
| AMG 193 | MTA-cooperative | Potent activity in MTAP-deleted cells | Demonstrates selective antitumor activity in MTAP-null models | [14][15][16] |
| Compound 20 | Tetrahydroisoquinoline derivative | 4.2 nM | Not specified | [17] |
| Inhibitor | Preclinical Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| JNJ-64619178 | SCLC, NSCLC, AML, NHL xenografts | 1 to 10 mg/kg, once daily (oral) | Up to 99% | [18] |
| MRTX1719 | HCT116 MTAPdel xenografts | 100 mg/kg, once daily (oral) | Significant antitumor activity | [11] |
| GSK3326595 | Advanced solid tumors | Not specified | Partial response in adenoid cystic carcinoma | [19] |
| AMG 193 | MTAP-deleted xenograft models | Not specified | Robust antitumor activity | [14][15] |
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
The biochemical potency of PRMT5 inhibitors is a critical starting point for comparison. This is typically determined through enzymatic assays that measure the inhibition of the PRMT5/MEP50 complex's ability to methylate a substrate. For instance, a novel tetrahydroisoquinoline derivative, Compound 20, demonstrated a more than two-fold increase in potency in inhibiting PRMT5 enzymatic activity compared to GSK3326595.[17] MTA-cooperative inhibitors like MRTX1719 show enhanced potency in the presence of methylthioadenosine (MTA), which accumulates in cancer cells with MTAP gene deletion.[11][12][20]
Typical Biochemical PRMT5 Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source. A synthetic peptide derived from histone H4 is a commonly used substrate.
-
Reaction Mixture: The reaction is conducted in a buffer containing the PRMT5/MEP50 enzyme, the histone peptide substrate, and radiolabeled [3H]-S-adenosyl-L-methionine ([3H]-SAM) as the methyl donor.
-
Inhibitor Addition: Varying concentrations of the test inhibitor are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Detection: The amount of incorporated radiolabel into the histone substrate is quantified, typically by scintillation counting after capturing the substrate on a filter.
-
IC50 Calculation: The inhibitor concentration that results in 50% inhibition of PRMT5 activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[9][17]
Cellular Activity: On-Target Engagement in Cancer Cells
Effective PRMT5 inhibition within a cellular context is crucial for therapeutic efficacy. This is often assessed by measuring the reduction of symmetric dimethylarginine (SDMA) marks on known PRMT5 substrates, such as SmD1/3 proteins, which are core components of the spliceosome.[18] JNJ-64619178 has been shown to be a potent inhibitor of PRMT5 in cells, with a prolonged inhibition of PRMT5 and potent antiproliferative activity in various cancer cell lines.[10]
Cellular SDMA Inhibition Assay (Western Blot) Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the SDMA mark, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of SDMA inhibition.[1][9]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation for a PRMT5 inhibitor is its ability to inhibit tumor growth in vivo. This is typically evaluated in mouse xenograft models where human cancer cells are implanted. JNJ-64619178 has demonstrated significant tumor growth inhibition (up to 99%) in a variety of solid and hematological xenograft models at well-tolerated oral doses.[18] MTA-cooperative inhibitors like MRTX1719 and AMG 193 have shown robust antitumor activity specifically in MTAP-deleted tumor models, highlighting a precision medicine approach.[11][13][14][15]
Typical In Vivo Xenograft Study Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The PRMT5 inhibitor is administered, typically orally, at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Pharmacodynamic Assessment: At the end of the study, tumors and other tissues may be collected to assess target engagement by measuring SDMA levels.[11][18]
Signaling Pathways and Experimental Workflows
The antitumor effects of PRMT5 inhibitors are mediated through their impact on various downstream signaling pathways. PRMT5 regulates genes involved in cell proliferation, apoptosis, and differentiation.[21] Its inhibition can affect pathways such as the EGFR/Akt/GSK3β signaling cascade.[22] The development and evaluation of these inhibitors follow a structured workflow from initial screening to in vivo efficacy studies.
Caption: PRMT5 signaling and points of inhibition.
Caption: Preclinical evaluation workflow for PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. | Read by QxMD [read.qxmd.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 22. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
A Researcher's Guide to Commercially Available EPZ015666: Purity, Quality Control, and Comparative Efficacy
For researchers in oncology and epigenetic drug discovery, the purity and reliable performance of small molecule inhibitors are paramount. EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is a widely used tool compound. This guide provides a comparative overview of commercially available this compound, focusing on its purity, quality control, and performance relative to other PRMT5 inhibitors. The information is intended for researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical reagent.
Purity and Quality Control of Commercial this compound
Table 1: Comparison of Stated Purity for Commercially Available this compound
| Supplier | Stated Purity | Analytical Methods Mentioned |
| R&D Systems | ≥98% | HPLC |
| Selleck Chemicals | 97% | NMR & HPLC |
| MedchemExpress | 99.83% | HNMR, LCMS |
| Cayman Chemical | ≥95% | Not specified on product page |
| Tocris Bioscience | ≥98% (HPLC) | HPLC |
Note: Purity levels can vary between batches. The data presented is based on information available on supplier websites as of late 2025 and should be confirmed with the supplier for the specific lot being purchased.
Comparative Efficacy of this compound and Alternatives
This compound is a substrate-competitive inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 22 nM and a Ki of 5 nM.[1] Its selectivity for PRMT5 is over 20,000-fold greater than for other protein methyltransferases.[2] In recent years, a number of other PRMT5 inhibitors with different mechanisms of action have been developed, providing researchers with a range of tools to probe PRMT5 biology.
Table 2: Comparative Biochemical and Cellular Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular Proliferation IC50 (Z-138 Mantle Cell Lymphoma) |
| This compound | GSK3235025 | Substrate-competitive, SAM-uncompetitive | 22 nM | 96-904 nM[2] |
| GSK3326595 | Pemrametostat | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM[3] | Not specified |
| JNJ-64619178 | Onametostat | SAM-competitive | <1 nM[3] | Not specified |
| LLY-283 | - | SAM-competitive | Not specified | Not specified |
| MRTX1719 | - | MTA-cooperative | Not specified | Not specified |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup.
Experimental Protocols
To ensure the quality and proper handling of this compound and to facilitate its comparison with other inhibitors, detailed experimental protocols are essential.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a small molecule inhibitor like this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Data Analysis: The purity of the sample is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: In Vitro PRMT5 Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (Cellular IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of cancer cell line proliferation.
Materials:
-
Cancer cell line (e.g., Z-138 mantle cell lymphoma)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating PRMT5 inhibitors.
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
Correlating In Vitro and In Vivo Results for EPZ015666: A Comparative Guide to PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of EPZ015666, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable PRMT5 inhibitors. The objective is to offer a clear correlation between preclinical laboratory findings and animal model outcomes, supported by detailed experimental data and methodologies.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3][4][5]
This compound (also known as GSK3235025) is a potent and selective, orally bioavailable small molecule inhibitor of PRMT5.[2][5] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, correlating well between its in vitro and in vivo effects.[6][7] This guide will delve into the quantitative data supporting these claims and compare its performance against other PRMT5 inhibitors such as GSK3326595, JNJ-64619178, LLY-283, and MRTX1719.
In Vitro Efficacy: Cellular Potency of PRMT5 Inhibitors
The in vitro activity of PRMT5 inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of PRMT5 and to suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | Z-138 | Mantle Cell Lymphoma | In the nanomolar range | [2][5] |
| Maver-1 | Mantle Cell Lymphoma | In the nanomolar range | [7] | |
| ATL-ED | Adult T-cell Leukemia/Lymphoma | Dose-dependent apoptosis | [6] | |
| SLB-1 | HTLV-1-transformed T-cell line | Dose-dependent apoptosis | [6] | |
| GSK3326595 | Various | Solid Tumors and Non-Hodgkin's Lymphoma | Not specified | [8] |
| JNJ-64619178 | Various | Lung, Breast, Pancreatic, Hematological | Potent antiproliferative activity | [7][9] |
| LLY-283 | MCF7 | Breast Cancer | 25 | [4][10] |
| A375 | Melanoma | Not specified | [11] | |
| MRTX1719 | HCT116 MTAP del | Colorectal Cancer | 8 | [12] |
| HCT116 MTAP WT | Colorectal Cancer | 653 | [12] |
Key Findings from In Vitro Studies:
-
This compound demonstrates potent, dose-dependent inhibition of cell proliferation and induction of apoptosis in various hematological cancer cell lines.[2][5][6][7]
-
The activity of some PRMT5 inhibitors, like MRTX1719, is significantly enhanced in cancer cells with specific genetic alterations, such as MTAP deletion, highlighting a potential for targeted therapy.[12]
-
Inhibition of PRMT5 in cancer cells leads to the suppression of key cellular processes like RNA splicing, contributing to their anti-proliferative effects.[7]
In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models
The correlation between in vitro potency and in vivo anti-tumor activity is a critical step in the preclinical development of any therapeutic agent. The following table summarizes the in vivo efficacy of this compound and its counterparts in various mouse xenograft models.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Mantle Cell Lymphoma (Z-138 xenograft) | Oral, dose-dependent | Near 95% tumor growth inhibition after 21 days. | [2] |
| Adult T-cell Leukemia/Lymphoma (ATL-ED & SLB-1 xenografts) | Oral, dose-dependent | Reduced tumor burden and improved survival. | [6] | |
| GSK3326595 | MV-4-11 xenograft | 10 mg/kg, i.p., BID for 28 days | 39.3% tumor growth inhibition. | [13] |
| JNJ-64619178 | SCLC, NSCLC, AML, NHL xenografts | 1-10 mg/kg, oral, once daily | Up to 99% tumor growth inhibition. | [14] |
| LLY-283 | Melanoma (A375 xenograft) | 20 mg/kg, oral, once daily for 28 days | Significant tumor growth inhibition. | [11] |
| MRTX1719 | MTAP-deleted xenografts | Oral, daily | Marked anti-tumor activity and tumor regression. | [12][15] |
Key Findings from In Vivo Studies:
-
Oral administration of this compound demonstrates robust, dose-dependent anti-tumor activity in multiple xenograft models of hematological malignancies.[2][6]
-
A strong correlation is observed between the in vitro sensitivity of cancer cell lines to PRMT5 inhibitors and the in vivo efficacy of these compounds in corresponding xenograft models.
-
Pharmacodynamic studies in vivo confirm that the anti-tumor effects of these inhibitors are associated with the inhibition of PRMT5-mediated methylation of its substrates in tumor tissues.[6][14]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control for a specified period (typically 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Xenograft Model
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of a test compound.
-
Cell Preparation: Human cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Animal survival may also be monitored as a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the in vivo target engagement of the drug by measuring the levels of PRMT5-mediated methylation.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: PRMT5 signaling pathway and its downstream effects on cellular processes.
Caption: Workflow for correlating in vitro and in vivo results of PRMT5 inhibitors.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. | BioWorld [bioworld.com]
- 12. | BioWorld [bioworld.com]
- 13. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of EPZ015666: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like EPZ015666, a potent and selective PRMT5 inhibitor, are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards for chemical waste management. This guide provides essential, step-by-step information for the safe disposal of this compound.
Understanding the Compound: Key Data
A summary of essential quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₃ |
| Molecular Weight | 383.44 g/mol |
| CAS Number | 1616391-65-1 |
| Physical State | Solid |
| Solubility | Soluble in DMSO and ethanol (B145695) |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. On-site treatment should not be attempted unless conducted by trained personnel in a controlled environment with appropriate equipment. The primary and recommended method for disposal is through a licensed and approved hazardous waste disposal facility.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including residual powder, weighing papers, contaminated personal protective equipment (PPE) such as gloves and lab coats, and bench paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and kept sealed to prevent any release.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and compatible waste container. Do not mix this waste with other, incompatible waste streams.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Labeling:
Proper labeling of hazardous waste containers is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1616391-65-1"
-
Appropriate hazard pictograms (e.g., for toxicity, environmental hazard).
-
The date of waste accumulation.
-
The name and contact information of the responsible researcher or laboratory.
3. Storage of Hazardous Waste:
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.
4. Empty Container Disposal:
Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[1] After triple-rinsing, the container may be disposed of as regular non-hazardous waste, provided all labels are removed or defaced.[1]
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.[2]
Spill Management Protocol
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Report: Notify your laboratory supervisor and your institution's EHS department at once.[2]
-
Cleanup (Only if trained and equipped):
-
For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled hazardous waste container.[3]
-
For liquid spills, use an appropriate absorbent material from a chemical spill kit.[2]
-
All materials used for cleanup must be disposed of as hazardous waste.[2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling EPZ015666
EPZ015666, also known as GSK3235025, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with an IC50 of 22 nM.[1][2] It is an orally bioavailable compound used in research, particularly in studies related to cancer, such as mantle cell lymphoma (MCL).[1][2] Due to its potent biological activity, proper handling and safety precautions are crucial to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, storage, and disposal of this compound.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight | 383.44 g/mol | |
| Formula | C₂₀H₂₅N₅O₃ | |
| IC₅₀ | 22 nM | [1][2] |
| Kᵢ | 5 nM | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 1616391-65-1 |
| Solvent | Maximum Concentration | References |
| DMSO | 100 mM | [2] |
| Ethanol | 50 mM | [2] |
| DMF | 30 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, it should be handled with the same precautions as other hazardous drugs.[4][5] The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5] Therefore, a comprehensive PPE strategy is essential.
| PPE Item | Specifications and Rationale |
| Gloves | Double gloving with powder-free nitrile gloves is recommended.[4] Thicker gloves generally offer better protection.[4] Change gloves every 30-60 minutes or immediately if contamination is suspected.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect from splashes.[6] |
| Lab Coat/Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required to protect skin and clothing.[5][6] |
| Respiratory Protection | For operations that may generate aerosols or dust, such as weighing the powder, a fit-tested N95 respirator or higher is recommended.[5][7] All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet (BSC).[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]
-
Before weighing, ensure the balance is placed on a stable surface inside the containment device.
-
Wear all required PPE, including double gloves, a disposable gown, and eye protection. For weighing powder, a respirator is strongly advised.[7]
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
Prepare stock solutions by dissolving the compound in a suitable solvent such as DMSO or ethanol.[2][8]
-
Add the solvent slowly to the powdered compound to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
3. Cell Culture and Animal Experiments:
-
When adding the compound to cell cultures or preparing doses for animal studies, work within a biological safety cabinet to maintain sterility and prevent exposure.
-
Handle all treated cells, animals, and their waste as potentially hazardous.
Storage and Disposal Plan
Storage:
-
Solid Compound: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years).[9] It can be stored at room temperature for shorter periods.[9]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -80°C for up to one year.[8] For shorter-term storage, -20°C for up to one month is acceptable.[8]
Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Do not dispose of this compound down the drain.
-
Liquid waste containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Experimental Protocols and Signaling Pathways
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final application and disposal.
Signaling Pathway of this compound
This compound is a selective inhibitor of PRMT5. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and splicing factors. This modification plays a critical role in gene regulation, mRNA splicing, and cell signaling.[10] Inhibition of PRMT5 by this compound can lead to cell cycle arrest and apoptosis in cancer cells. PRMT5 has also been shown to be involved in the mTOR signaling pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. amfep.org [amfep.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ChemGood [chemgood.com]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
